6-Bromo-1,3-benzodioxole-5-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-benzodioxole-5-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-4-1-5-6(2-7(4)11)10-3-9-5/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYSBWSJYGXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=C(C=C2O1)Br)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 6-Bromo-1,3-benzodioxole-5-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-bromo-1,3-benzodioxole-5-thiol, a molecule of interest for various research and development applications. The synthesis is presented as a multi-step process, commencing from the commercially available 5-bromo-1,3-benzodioxole. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes graphical representations of the synthesis pathway and experimental workflows.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a three-step sequence involving nitration, reduction, and a diazotization-thiolation reaction. This pathway was devised based on established organic chemistry principles and analogous procedures found in the literature.
Experimental Protocols and Data
This section outlines the detailed experimental procedures for each step of the synthesis. All quantitative data, including reactant quantities, yields, and physical properties, are summarized in the accompanying tables.
Step 1: Nitration of 5-Bromo-1,3-benzodioxole
The initial step involves the regioselective nitration of 5-bromo-1,3-benzodioxole to yield 5-bromo-6-nitro-1,3-benzodioxole. The nitro group is directed to the 6-position due to the ortho,para-directing effect of the dioxole ring, with the position para to the bromine being sterically hindered.
Experimental Protocol:
A solution of 5-bromo-1,3-benzodioxole in a suitable solvent, such as glacial acetic acid, is cooled in an ice bath. A nitrating mixture, typically consisting of nitric acid in a co-solvent like acetic acid, is added dropwise while maintaining a low temperature to control the reaction rate and minimize side product formation. After the addition is complete, the reaction mixture is allowed to stir at room temperature to ensure complete conversion. The product is then isolated by precipitation in water, followed by filtration, washing, and recrystallization to afford pure 5-bromo-6-nitro-1,3-benzodioxole.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield (%) | Melting Point (°C) | Reference |
| 5-Bromo-1,3-benzodioxole | C₇H₅BrO₂ | 201.02 | Starting Material | - | - | [1] |
| Nitric Acid | HNO₃ | 63.01 | Excess | - | - | [2] |
| 5-Bromo-6-nitro-1,3-benzodioxole | C₇H₄BrNO₄ | 246.02 | Product | High (by analogy) | 89 |
Step 2: Reduction of 5-Bromo-6-nitro-1,3-benzodioxole
The nitro group of 5-bromo-6-nitro-1,3-benzodioxole is then reduced to an amine to yield 6-bromo-1,3-benzodioxole-5-amine. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Experimental Protocol:
5-bromo-6-nitro-1,3-benzodioxole is dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent, for instance, an excess of tin(II) chloride dihydrate, is added, followed by the addition of concentrated hydrochloric acid. The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is basified to precipitate the tin salts, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield 6-bromo-1,3-benzodioxole-5-amine.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield (%) | Physical State | Reference |
| 5-Bromo-6-nitro-1,3-benzodioxole | C₇H₄BrNO₄ | 246.02 | Starting Material | - | Solid | |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | Excess | - | Solid | (Standard Procedure) |
| 6-Bromo-1,3-benzodioxole-5-amine | C₇H₆BrNO₂ | 216.03 | Product | High (expected) | Solid | (Predicted) |
Step 3: Diazotization and Conversion to Thiol
The final step involves the conversion of the amino group of 6-bromo-1,3-benzodioxole-5-amine into a thiol group. This is accomplished via a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt, which is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate yields the desired thiol.
Experimental Protocol:
6-bromo-1,3-benzodioxole-5-amine is dissolved in an aqueous acidic solution, typically hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of potassium ethyl xanthate in water, maintained at a slightly elevated temperature (e.g., 40-50 °C). After the decomposition of the intermediate is complete, the resulting xanthate is extracted. The crude xanthate is then hydrolyzed by heating with a strong base, such as sodium hydroxide in ethanol. Acidification of the reaction mixture liberates the final product, this compound, which can be purified by distillation or chromatography.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Yield (%) | Physical State | Reference |
| 6-Bromo-1,3-benzodioxole-5-amine | C₇H₆BrNO₂ | 216.03 | Starting Material | - | Solid | (Predicted) |
| Sodium Nitrite | NaNO₂ | 69.00 | Stoichiometric | - | Solid | [3] |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.30 | Stoichiometric | - | Solid | [3] |
| This compound | C₇H₅BrO₂S | 233.08 | Product | Moderate (expected) | (Predicted) | (Target) |
Visual Representations
The following diagrams illustrate the overall synthetic pathway and a generalized experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide on the Spectroscopic Data for 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Bromo-1,3-benzodioxole-5-thiol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route and presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. Detailed experimental protocols for the proposed synthesis and general spectroscopic analysis are also provided to guide researchers in the preparation and characterization of this compound.
Introduction
This compound is a halogenated aromatic thiol derivative of the 1,3-benzodioxole (also known as methylenedioxyphenylene) scaffold. This core structure is present in numerous natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom and a thiol group at specific positions on the benzodioxole ring is anticipated to modulate its physicochemical properties and biological activity, making it a molecule of interest for medicinal chemistry and drug development. This guide aims to provide a detailed spectroscopic profile of this compound to aid in its synthesis, identification, and further investigation. Although the compound is listed with CAS number 5279-45-8, publicly available experimental spectroscopic data is scarce[1].
Proposed Synthesis
A plausible synthetic route to this compound can be envisioned starting from the commercially available 1,3-benzodioxole-5-carbaldehyde (piperonal). The synthesis involves the bromination of the aromatic ring followed by the conversion of a suitable functional group to a thiol.
Caption: Proposed synthetic pathway for this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 1,3-benzodioxole and other substituted aromatic thiols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | s | 1H | Ar-H |
| ~6.8 - 7.0 | s | 1H | Ar-H |
| ~6.0 | s | 2H | O-CH₂-O |
| ~3.5 - 4.5 | s (broad) | 1H | S-H |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 150 | Ar-C-O |
| ~146 - 148 | Ar-C-O |
| ~120 - 125 | Ar-C-S |
| ~115 - 120 | Ar-C-Br |
| ~110 - 115 | Ar-C-H |
| ~108 - 112 | Ar-C-H |
| ~102 | O-CH₂-O |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2550 - 2600 | Weak | S-H stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch (from O-CH₂-O) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch |
| ~1040 | Strong | Symmetric C-O-C stretch |
| ~700 - 550 | Medium | C-Br stretch |
| ~930 | Medium | O-CH₂-O bend |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 234/236 | High | [M]⁺ (Molecular ion) |
| 201/203 | Medium | [M - SH]⁺ |
| 155 | Medium | [M - Br]⁺ |
| 122 | Medium | [M - Br - SH]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Bromination of 1,3-benzodioxole-5-carbaldehyde:
-
Dissolve 1,3-benzodioxole-5-carbaldehyde in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Slowly add an equimolar amount of bromine, dissolved in the same solvent, to the solution at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.
-
Purify the resulting 6-Bromo-1,3-benzodioxole-5-carbaldehyde by recrystallization or column chromatography.
-
-
Conversion to Thiol:
-
Method A: Reduction of the corresponding sulfonyl chloride.
-
Convert the aldehyde to a sulfonic acid via oxidation, followed by treatment with a chlorinating agent (e.g., thionyl chloride) to form the sulfonyl chloride.
-
Reduce the sulfonyl chloride using a suitable reducing agent like zinc dust in an acidic medium or lithium aluminum hydride to yield the thiol.
-
-
Method B: Via a thiocyanate and subsequent hydrolysis.
-
The bromo-aldehyde can be converted to an amine via reductive amination, followed by a Sandmeyer-type reaction to introduce a thiocyanate group.
-
Hydrolysis of the thiocyanate will yield the desired thiol.
-
-
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film, or in a suitable solvent.
-
Mass Spectrometry: Mass spectra would be acquired using a mass spectrometer, for instance, with electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile for this compound. The presented data, derived from the analysis of analogous structures, offers a valuable resource for researchers interested in the synthesis and characterization of this compound. The proposed synthetic route and general experimental protocols are intended to facilitate its preparation and subsequent investigation for potential applications in drug discovery and materials science. Experimental verification of the data presented herein is highly encouraged.
References
An In-depth Technical Guide on 6-Bromo-1,3-benzodioxole-5-thiol and Related Compounds
This technical guide provides a comprehensive overview of the available chemical and physical data for 6-Bromo-1,3-benzodioxole-5-thiol. Due to the limited publicly available information on this specific thiol, this guide also includes a detailed analysis of the closely related and more extensively studied compound, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, to provide valuable context for researchers, scientists, and drug development professionals.
This compound: Identifiers and Properties
Data for this compound is sparse in publicly accessible scientific literature and databases. The primary available identifiers are its CAS number and a known synonym.
| Identifier | Value | Source |
| CAS Number | 5279-45-8 | [1] |
| Synonym | 6-bromo-1,3-dioxaindane-5-thiol | [1] |
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A Well-Characterized Analogue
In contrast to the thiol, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde is a well-documented compound. Its properties provide insight into the chemical nature of the 6-bromo-1,3-benzodioxole scaffold.
Identifiers and Physical Properties
A summary of the key identifiers and physical properties for 6-Bromo-1,3-benzodioxole-5-carboxaldehyde is presented below.
| Identifier | Value |
| CAS Number | 15930-53-7 |
| IUPAC Name | 6-bromo-1,3-benzodioxole-5-carbaldehyde |
| Molecular Formula | C₈H₅BrO₃ |
| Molecular Weight | 229.03 g/mol |
| Canonical SMILES | C1=C(C=C2C(=C1Br)OCO2)C=O |
| Appearance | Solid |
| Melting Point | 128-132 °C |
Experimental Protocols: Synthesis
The synthesis of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde is typically achieved through the direct bromination of its precursor, 1,3-benzodioxole-5-carboxaldehyde (piperonal).
General Bromination Protocol: A solution of 1,3-benzodioxole-5-carboxaldehyde in a suitable inert solvent, such as acetic acid or a chlorinated solvent, is treated with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS). The reaction is typically carried out at or below room temperature to control selectivity and minimize side reactions. Upon completion, the reaction mixture is worked up by quenching any excess bromine, followed by extraction and purification of the product, usually by recrystallization.
Potential Synthetic Pathway for Aryl Thiols
While a specific experimental protocol for the synthesis of this compound is not available, a general and plausible synthetic route for the preparation of aryl thiols from aryl bromides involves a metal-catalyzed coupling reaction with a sulfur source, followed by reduction. This common transformation in organic synthesis provides a hypothetical pathway for obtaining the target compound.
Hypothetical synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the 1,3-benzodioxole moiety is a known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antihypertensive effects.[2] The introduction of a thiol group could potentially lead to novel biological activities, making this compound an interesting candidate for further investigation in drug discovery programs.
Conclusion
This compound is a chemical entity with limited available data, presenting an opportunity for further research and characterization. This guide has summarized the known identifiers for this compound and provided a detailed overview of its closely related and well-documented analogue, 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. The outlined hypothetical synthetic pathway offers a starting point for the potential chemical synthesis of the target thiol. Future studies are warranted to fully elucidate the chemical, physical, and biological properties of this compound, which may hold promise for applications in medicinal chemistry and materials science.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 6-Bromo-1,3-benzodioxole-5-thiol
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 6-Bromo-1,3-benzodioxole-5-thiol is not extensively documented in publicly available scientific literature. This guide has been compiled by integrating data from structurally related compounds and established principles of organic chemistry. A single commercial source lists a CAS number for this compound (5279-45-8), suggesting its synthesis is possible, though not widely reported.
Molecular Structure and Identification
This compound is a polysubstituted aromatic heterocyclic compound. The core structure is a 1,3-benzodioxole ring, which consists of a benzene ring fused to a five-membered dioxole ring. This core is substituted with a bromine atom at the 6-position and a thiol (-SH) group at the 5-position.
Structural Identifiers
Due to the limited public data for this compound, some identifiers are inferred from the known structure of related compounds like 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
| Identifier | Value | Source |
| CAS Number | 5279-45-8 | [1] |
| Molecular Formula | C₇H₅BrO₂S | Inferred |
| Molecular Weight | 233.08 g/mol | Calculated |
| Canonical SMILES | C1=C(C2=C(C=C1Br)OCO2)S | Inferred |
| InChI Key | Not available | - |
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on the known properties of aryl thiols and brominated aromatic compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a solid at room temperature. | Similar substituted benzodioxoles are solids. |
| Odor | Pungent, disagreeable odor. | Characteristic of low-molecular-weight thiols.[2] |
| Acidity (pKa) | More acidic than the corresponding phenol. | Thiols are generally more acidic than alcohols due to the larger size and greater polarizability of the sulfur atom, which stabilizes the thiolate anion.[3][4] |
| Boiling Point | Lower than the corresponding alcohol. | Thiols exhibit weaker hydrogen bonding than alcohols.[2][5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | The aromatic ring and bromine atom contribute to its lipophilicity. |
Conformational Analysis
The conformation of this compound is largely dictated by the planar benzodioxole ring system. The five-membered dioxole ring is nearly planar. The primary conformational flexibility arises from the rotation of the thiol group around the C-S bond.
The orientation of the S-H bond relative to the aromatic ring will be influenced by steric and electronic factors. The presence of the adjacent bromine atom may lead to a preferred orientation to minimize steric hindrance. Computational modeling would be required to determine the most stable conformer and the rotational energy barrier of the thiol group. Studies on substituted benzodioxans suggest that the heterocyclic ring can exist in rapidly inverting half-chair conformations, though the dioxole ring in this compound is less flexible.[6]
Experimental Protocols
While specific experimental protocols for this compound are not available in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the bromination of a suitable 1,3-benzodioxole precursor, followed by the introduction of the thiol group. One common method for synthesizing aryl thiols is through the reduction of a sulfonyl chloride or via a Newman-Kwart rearrangement.
A logical starting material would be 6-Bromo-1,3-benzodioxole. The introduction of the thiol group at the 5-position could be challenging and may require a multi-step process, potentially involving lithiation and reaction with a sulfur electrophile.
Another approach could be the direct bromination of 1,3-benzodioxole-5-thiol, though this might lead to a mixture of products. The direct bromination of 1,3-benzodioxole-5-carboxaldehyde has been reported.[7] A similar strategy could potentially be adapted.
Below is a conceptual workflow for a possible synthetic approach.
Caption: A possible multi-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are absent from the current literature. However, the 1,3-benzodioxole scaffold is present in numerous bioactive molecules, and brominated aromatic compounds also exhibit a range of biological effects.
Derivatives of 1,3-benzodioxole have been investigated for various therapeutic applications, including:
-
Antitumor activity: Some benzodioxole derivatives have shown potential in cancer treatment by inhibiting enzymes and promoting apoptosis.[8]
-
Anti-inflammatory effects: Certain benzodioxole compounds have demonstrated anti-inflammatory properties, with some showing better selectivity for COX-2 over COX-1 compared to existing drugs.[9][10]
-
Antimicrobial and antiviral properties: Bromophenols, which share structural similarities, have been found to possess antimicrobial and antiviral activities.[11] The presence of bromine in such molecules can enhance their biological activity.[11]
Given these precedents, this compound could be a candidate for investigation in these areas. The thiol group is also significant as it can interact with biological systems, for instance, by forming disulfide bonds with cysteine residues in proteins.
The logical relationship for investigating the potential of this compound is outlined below.
Caption: Logical flow from structural features to potential biological targets.
Conclusion
This compound represents an under-explored area of chemical space. Based on the analysis of its structural components, it is predicted to be a reactive, odorous solid with potential for interesting biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial research. The synthesis of this compound is feasible through established organic chemistry methodologies. Further experimental and computational studies are warranted to fully characterize its molecular conformation, reactivity, and therapeutic potential.
References
- 1. This compound – CAS n.: 5279-45-8 – EC n.: — Product Code: 130302760137 – Actim [actim.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
- 6. The conformational analysis of saturated heterocycles. Part XXVI. 2-Substituted benzodioxans - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 9. Synthesis and Biological Evaluation of Benzodioxol Derivatives as Cyclooxygenase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Thiol Group in 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted reactivity of the thiol group in 6-Bromo-1,3-benzodioxole-5-thiol. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates its chemical behavior based on the well-established reactivity of analogous thiophenols and the electronic properties of the 1,3-benzodioxole scaffold. The guide covers key reactions such as S-alkylation, oxidation to disulfides, and potential engagement in metal-catalyzed cross-coupling reactions. Detailed hypothetical experimental protocols, expected reactivity trends, and structured data tables are provided to support researchers in designing synthetic routes and developing novel applications for this compound, particularly in the field of medicinal chemistry.
Introduction
This compound is a halogenated aromatic thiol that holds potential as a versatile building block in organic synthesis and drug discovery. The 1,3-benzodioxole moiety is a common scaffold in numerous biologically active compounds, contributing to their interaction with various biological targets. The presence of a nucleophilic thiol group and a bromine atom offers multiple avenues for chemical modification, making this molecule an attractive starting material for the synthesis of diverse derivatives. This guide focuses on the chemical reactivity of the thiol group, providing a predictive framework for its behavior in common organic transformations.
Predicted Reactivity of the Thiol Group
The reactivity of the thiol group in this compound is primarily governed by the nucleophilicity of the sulfur atom. This is influenced by the electronic effects of the fused aromatic ring system, which includes the electron-donating 1,3-benzodioxole group and the electron-withdrawing bromine atom.
Acidity and Thiolate Formation
Aromatic thiols are generally more acidic than their aliphatic counterparts. The thiol proton of this compound is expected to be readily abstracted by a base to form the corresponding thiolate anion. This thiolate is a potent nucleophile and is the key reactive species in many of the reactions discussed below.
Caption: Formation of the nucleophilic thiolate.
S-Alkylation
The thiolate derived from this compound is expected to readily undergo S-alkylation with various electrophiles, such as alkyl halides and tosylates, to form thioethers. This is a fundamental and high-yielding reaction for this class of compounds.
Caption: A typical experimental workflow for S-alkylation.
Oxidation to Disulfides
Thiols are susceptible to oxidation, and this compound is expected to be readily oxidized to the corresponding disulfide under mild oxidizing conditions. Common oxidizing agents for this transformation include iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by a base.
Caption: Oxidation of the thiol to a disulfide.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted outcomes for key reactions of this compound based on analogous systems. The yields are estimates and will be dependent on the specific reaction conditions and substrates used.
| Reaction Type | Reagents | Product Type | Predicted Yield (%) |
| S-Alkylation | Alkyl Halide, Base | Thioether | > 90 |
| S-Arylation | Aryl Halide, Catalyst | Diaryl Sulfide | 70 - 90 |
| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | 80 - 95 |
| Oxidation | I2, Base | Disulfide | > 95 |
Detailed Experimental Protocols (Hypothetical)
The following are detailed, hypothetical protocols for key reactions. These should serve as a starting point for experimental design and will likely require optimization.
General Procedure for S-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium carbonate (1.5 eq).
-
Thiolate Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Addition of Electrophile: Add the desired alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Procedure for Oxidation to Disulfide
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (0.2 M).
-
Addition of Oxidant: Add a solution of iodine (0.6 eq) in the same solvent dropwise to the thiol solution at room temperature with stirring. A catalytic amount of a base like triethylamine can be added to accelerate the reaction.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by the disappearance of the iodine color and by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting disulfide is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Development
The thiol group of this compound serves as a key functional handle for the introduction of this scaffold into more complex molecules. The resulting thioether and disulfide derivatives can be screened for a wide range of biological activities. The bromine atom provides a site for further functionalization, for instance, through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), allowing for the synthesis of a diverse library of compounds for drug discovery programs. The benzodioxole moiety is a known pharmacophore in many centrally acting agents, and derivatives of this thiol could be explored for their potential as novel therapeutics.
Conclusion
While direct experimental data on the reactivity of this compound is scarce, a robust understanding of its chemical behavior can be inferred from the well-established chemistry of related thiophenols and benzodioxoles. The thiol group is predicted to be a highly versatile functional group, readily undergoing S-alkylation and oxidation. This guide provides a foundational understanding and practical, albeit hypothetical, protocols to aid researchers in the utilization of this promising building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental validation of the reactivity profiles outlined herein is encouraged to fully elucidate the chemical space accessible from this compound.
An In-depth Technical Guide to the Potential Derivatives of 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and potential derivatization of 6-Bromo-1,3-benzodioxole-5-thiol, a versatile scaffold for the development of novel therapeutic agents. The unique structural features of the benzodioxole ring system, coupled with the reactivity of the thiol group, offer a rich platform for chemical exploration and the generation of diverse molecular entities with potential pharmacological activities.[1][2] This document outlines a proposed synthetic pathway to the core compound and details experimental protocols for the synthesis of key derivative classes, including thioethers, disulfides, and thioesters. Additionally, it explores the potential biological activities and signaling pathways that may be modulated by these novel compounds, drawing on the known pharmacology of the broader 1,3-benzodioxole class of molecules.[1][2][3][4][5][6]
Synthesis of the Core Compound: this compound
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Baeyer-Villiger Oxidation of 6-Bromopiperonal to 6-Bromo-1,3-benzodioxol-5-yl formate
The Baeyer-Villiger oxidation converts the aldehyde group of 6-bromopiperonal into a formate ester.[9][10][11]
-
Reagents: 6-Bromopiperonal, meta-chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid, dichloromethane (DCM) as solvent.
-
Procedure: To a solution of 6-bromopiperonal in DCM, an equimolar amount of m-CPBA is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 6-Bromo-1,3-benzodioxol-5-yl formate, can be purified by column chromatography.
Step 2: Hydrolysis of 6-Bromo-1,3-benzodioxol-5-yl formate to 6-Bromo-1,3-benzodioxol-5-ol
The formate ester is hydrolyzed to the corresponding phenol.
-
Reagents: 6-Bromo-1,3-benzodioxol-5-yl formate, sodium hydroxide (NaOH) or potassium hydroxide (KOH), methanol or ethanol, water.
-
Procedure: The formate ester is dissolved in a mixture of methanol and aqueous NaOH solution. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous residue is acidified with a dilute acid (e.g., HCl) to precipitate the phenol. The solid is collected by filtration, washed with water, and dried to yield 6-Bromo-1,3-benzodioxol-5-ol.
Step 3: Newman-Kwart Rearrangement and Hydrolysis to this compound
This two-part step introduces the thiol functionality.
-
Part A: Synthesis of O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate: The phenol is converted to a thiocarbamate.
-
Reagents: 6-Bromo-1,3-benzodioxol-5-ol, dimethylthiocarbamoyl chloride, a base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., DMF or THF).
-
Procedure: To a solution of the phenol in the chosen solvent, the base is added, followed by the dropwise addition of dimethylthiocarbamoyl chloride at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the O-aryl thiocarbamate.
-
-
Part B: Thermal Rearrangement and Hydrolysis: The thiocarbamate is rearranged to an S-aryl thiocarbamate and then hydrolyzed.
-
Reagents: O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate, high-boiling solvent (e.g., diphenyl ether), NaOH or KOH.
-
Procedure: The O-aryl thiocarbamate is heated in a high-boiling solvent to induce the thermal Newman-Kwart rearrangement to the S-aryl isomer. The reaction progress is monitored by TLC. Once the rearrangement is complete, the reaction mixture is cooled and subjected to basic hydrolysis (e.g., refluxing with aqueous alcoholic NaOH) to cleave the thiocarbamate and yield the desired this compound. Acidification of the reaction mixture will yield the thiol, which can be extracted and purified.
-
Potential Derivatives of this compound
The thiol group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key classes of derivatives include thioethers, disulfides, and thioesters.
Thioether Derivatives
Thioethers are a common class of sulfur-containing compounds with a range of biological activities.[12] They can be readily synthesized from thiols via alkylation.
-
Reagents: this compound, an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide), a base (e.g., potassium carbonate or sodium hydride), and a solvent (e.g., acetone, DMF, or THF).[13][14]
-
Procedure: To a solution of this compound in the chosen solvent, the base is added, followed by the alkyl halide. The reaction mixture is stirred at room temperature or heated as necessary, with progress monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude thioether can be purified by column chromatography.
| Derivative Class | General Structure | Potential Reagents (R-X) | Potential Biological Activities |
| Thioethers | 6-Br-Benzodioxole-S-R | Methyl iodide, Ethyl bromide, Benzyl chloride, Propargyl bromide | Anticancer, Antimicrobial, Anti-inflammatory[12] |
Disulfide Derivatives
Disulfides can be formed through the oxidation of thiols. Symmetrical disulfides result from the coupling of two molecules of the same thiol, while unsymmetrical disulfides can be synthesized by reacting a thiol with a sulfenyl chloride or other activated thiol derivative.
-
Reagents: this compound, an oxidizing agent (e.g., iodine, hydrogen peroxide, or air), and a suitable solvent (e.g., ethanol, water, or DMF).[15][16][17][18]
-
Procedure: A solution of this compound in a suitable solvent is treated with the oxidizing agent. For air oxidation, the solution can be stirred in the presence of a base like triethylamine.[17] The reaction progress is monitored by TLC. Once the starting thiol is consumed, the disulfide product can be isolated by extraction and purified by crystallization or column chromatography.
| Derivative Class | General Structure | Potential Reagents | Potential Biological Activities |
| Disulfides | 6-Br-Benzodioxole-S-S-Benzodioxole-6-Br | I2, H2O2, Air/Base | Anticancer, Enzyme inhibition |
Thioester Derivatives
Thioesters are another important class of sulfur-containing compounds, which can be prepared by the acylation of thiols.
-
Reagents: this compound, an acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid with a coupling agent like DCC), a base (e.g., pyridine or triethylamine), and a solvent (e.g., DCM or THF).[19]
-
Procedure: To a solution of the thiol and the base in the chosen solvent, the acylating agent is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The reaction mixture is worked up by washing with water and brine, and the organic layer is dried and concentrated. The resulting thioester can be purified by column chromatography.
| Derivative Class | General Structure | Potential Reagents (R-COCl) | Potential Biological Activities |
| Thioesters | 6-Br-Benzodioxole-S-CO-R | Acetyl chloride, Benzoyl chloride, Propionyl chloride | Enzyme inhibitors, Antimicrobial |
Potential Biological Activities and Signaling Pathways
Derivatives of 1,3-benzodioxole are known to exhibit a wide range of biological activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.[2] The introduction of a sulfur-containing moiety can further modulate the pharmacological profile of these compounds.
Potential Signaling Pathways
Based on the known activities of benzodioxole derivatives, the following signaling pathways represent potential targets for derivatives of this compound:
-
Cyclooxygenase (COX) Inhibition: Some benzodioxole derivatives have been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.[1] This suggests potential applications as anti-inflammatory agents.
-
Auxin Receptor Agonism: Certain N-(benzo[d][1][15]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists, promoting root growth.[20] This indicates a potential for agricultural applications.
-
Anticancer Mechanisms: Benzodioxole derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of the thioredoxin system, induction of oxidative stress, and promotion of apoptosis.[2][4] The presence of a thiol or thioether group could further enhance these activities.
Caption: Synthetic pathway and potential applications of derivatives.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel small molecules with potential therapeutic and agrochemical applications. The synthetic pathways and derivatization strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core structure. Further investigation into the biological activities of these novel derivatives is warranted to fully elucidate their potential in drug discovery and development. The diverse pharmacological profile of the broader benzodioxole class suggests that these new sulfur-containing analogues could yield compounds with significant and selective biological effects.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-溴-1,3-苯并二氧杂环戊二烯-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo- | C8H5BrO3 | CID 95062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 17. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 20. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
An In-depth Technical Guide to the Proposed Synthesis of 6-Bromo-1,3-benzodioxole-5-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
6-Bromo-1,3-benzodioxole-5-thiol is a halogenated aromatic thiol derivative of the 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold. This core structure is prevalent in numerous natural products and pharmacologically active molecules. The introduction of a thiol group provides a versatile handle for further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science. The bromine atom on the aromatic ring also offers a site for cross-coupling reactions, further enhancing its synthetic utility.
To date, the specific discovery and a detailed historical account of this compound have not been documented in peer-reviewed journals or patents. This guide outlines a plausible and chemically sound synthetic route to this compound, starting from the commercially available 6-Bromo-1,3-benzodioxole-5-carboxaldehyde.
Proposed Synthetic Pathway
The proposed synthesis is a three-step process commencing with 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. The key transformations include a Baeyer-Villiger oxidation to form the corresponding phenol, followed by a Newman-Kwart rearrangement to introduce the thiol functionality, and concluding with the hydrolysis of the intermediate S-aryl thiocarbamate.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols and Data
The Baeyer-Villiger oxidation of aromatic aldehydes to their corresponding phenols (via a formate ester intermediate) is a well-established transformation.[1][2][3] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose.[4]
Experimental Protocol (Representative):
To a solution of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added a solution of m-CPBA (1.1-1.5 eq) in CH₂Cl₂ dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The intermediate formate ester is typically hydrolyzed in situ or by subsequent treatment with a base (e.g., NaOH in methanol/water) to yield the desired phenol, 6-bromo-1,3-benzodioxol-5-ol.
Table 1: Representative Data for Baeyer-Villiger Oxidation of Substituted Benzaldehydes
| Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | m-CPBA | CH₂Cl₂ | RT | 2 | 95 | Analogous Reaction |
| 4-Nitrobenzaldehyde | H₂O₂/SeO₂ | Dioxane | 100 | 12 | 85 | Analogous Reaction |
| 2-Fluorobenzaldehyde | HAPMO | Phosphate Buffer | RT | 1 | >99 | [5] |
Note: HAPMO (4-hydroxyacetophenone monooxygenase) is an enzymatic catalyst for this transformation.[5]
The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[6][7][8] The process involves two stages: the formation of an O-aryl thiocarbamate and its subsequent thermal or catalyzed rearrangement to the S-aryl isomer.
2a. Formation of O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate
Experimental Protocol (Representative):
To a solution of 6-bromo-1,3-benzodioxol-5-ol (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is added a base such as potassium carbonate or sodium hydride at 0 °C to generate the phenoxide. N,N-Dimethylthiocarbamoyl chloride (1.1-1.2 eq) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to yield the O-aryl thiocarbamate.
2b. Thermal Rearrangement to S-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate
Experimental Protocol (Representative):
The crude O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether) at temperatures typically ranging from 200-300 °C.[6] The progress of the rearrangement is monitored by TLC or GC-MS. Alternatively, microwave-assisted heating can significantly reduce reaction times.[9] Palladium-catalyzed or photoredox-catalyzed conditions can also be employed for a milder transformation (100 °C or room temperature, respectively).[6][10] After completion, the reaction mixture is cooled, and the product is purified by column chromatography.
Caption: Mechanism of the Newman-Kwart Rearrangement.
Table 2: Representative Conditions for the Newman-Kwart Rearrangement
| Substrate (Phenol Derivative) | Conditions | Temp (°C) | Time | Yield (%) | Reference |
| 4-Nitrophenol | Neat, Thermal | 250 | 0.5 h | 95 | Analogous Reaction |
| 4-Methoxyphenol | Diphenyl ether, Thermal | 300 | 4 h | 80 | Analogous Reaction |
| Various Phenols | Pd(tBu₃P)₂ catalyst | 100 | 1-24 h | 60-95 | [6] |
| Various Phenols | Organic Photoredox Catalyst, Blue LED | RT | 12-24 h | 50-98 | [10] |
The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiol.
Experimental Protocol (Representative):
The S-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate is dissolved in a mixture of ethanol and water. A strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is refluxed until the hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude thiol can be purified by column chromatography or distillation.
Table 3: Representative Data for Hydrolysis of S-Aryl Thiocarbamates
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| S-Phenyl dimethylthiocarbamate | KOH | Ethanol/H₂O | Reflux | 4 | >90 | Analogous Reaction |
| S-(4-Nitrophenyl) dimethylthiocarbamate | NaOH | Methanol/H₂O | Reflux | 2 | >95 | Analogous Reaction |
Predicted Spectroscopic Data
While experimental data for the title compound is unavailable, predicted spectroscopic characteristics can be inferred from related 1,3-benzodioxole derivatives.[11][12][13]
-
¹H NMR: Resonances for the two aromatic protons would be expected in the range of δ 6.8-7.5 ppm. The methylene protons of the dioxole ring would likely appear as a singlet around δ 6.0 ppm. The thiol proton would exhibit a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: Aromatic carbon signals would be expected in the region of δ 100-150 ppm. The methylene carbon of the dioxole ring would likely resonate around δ 101 ppm.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom.
Conclusion
Although the discovery and history of this compound remain unchronicled, a viable synthetic route can be proposed based on established organic reactions. The three-step sequence involving Baeyer-Villiger oxidation, Newman-Kwart rearrangement, and subsequent hydrolysis provides a logical and feasible approach to this novel compound from a commercially available starting material. This technical guide offers a foundational framework for researchers and drug development professionals to synthesize and explore the potential applications of this promising chemical entity. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the final product.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Bayer-Villiger Oxidation of Aldehydes and Ketones , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 9. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 10. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
Methodological & Application
Synthesis of Novel Compounds from 6-Bromo-1,3-benzodioxole-5-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 6-Bromo-1,3-benzodioxole-5-thiol. This versatile starting material possesses two key reactive sites: a nucleophilic thiol group and a bromo-substituted aromatic ring amenable to cross-coupling reactions. These functionalities allow for a diverse range of chemical transformations, leading to the generation of novel thioethers, disulfides, biaryls, and amino-substituted benzodioxoles. Such compounds are of significant interest in medicinal chemistry and drug discovery due to the established broad biological activities of the 1,3-benzodioxole scaffold, which include anti-tumor, anti-hyperlipidemia, antioxidant, and anti-inflammatory properties.[1]
Introduction to this compound
This compound is a key building block for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The presence of both a thiol and a bromo group on the benzodioxole core allows for orthogonal or sequential chemical modifications, providing a powerful platform for generating molecular diversity. The 1,3-benzodioxole moiety is a common structural feature in numerous natural products and pharmacologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, making the synthesis of new analogues a compelling area of research.
Synthetic Pathways and Experimental Protocols
This section outlines several synthetic pathways for the derivatization of this compound, complete with detailed experimental protocols.
S-Alkylation to form Thioethers
The nucleophilic thiol group can be readily alkylated to form a variety of thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then reacts with an alkyl halide.
General Protocol for S-Alkylation:
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL), add a base such as potassium carbonate (K₂CO₃, 1.5 mmol) or sodium hydride (NaH, 1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add the desired alkyl halide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Table 1: Representative Data for S-Alkylation of Aryl Thiols
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 2 | 95 | Adapted from general thiol alkylation protocols |
| 2 | Benzyl Bromide | NaH | THF | 25 | 4 | 92 | Adapted from general thiol alkylation protocols |
| 3 | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 50 | 6 | 88 | Adapted from general thiol alkylation protocols |
Oxidation to form Disulfides
The thiol group can be oxidized to form a disulfide bridge, yielding a dimeric structure. This transformation can be achieved using a variety of mild oxidizing agents.
General Protocol for Oxidation to Disulfide:
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or methanol (10 mL).
-
Add a mild oxidizing agent, such as iodine (I₂, 0.6 mmol) or hydrogen peroxide (H₂O₂, 1.1 mmol), to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, if using iodine, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the disulfide.
Table 2: Representative Data for Oxidation of Aryl Thiols
| Entry | Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | I₂ | Methanol | 25 | 1 | 98 | Adapted from general thiol oxidation protocols[2] |
| 2 | H₂O₂ | DCM | 25 | 3 | 90 | Adapted from general thiol oxidation protocols[3] |
| 3 | Air (O₂) | DMF/Et₃N | 25 | 12 | >95 | Adapted from general thiol oxidation protocols[2] |
Suzuki Cross-Coupling of the Aryl Bromide
The bromo substituent on the aromatic ring is a handle for palladium-catalyzed Suzuki cross-coupling reactions, enabling the formation of a carbon-carbon bond with various aryl or vinyl boronic acids.[4] This allows for the synthesis of biaryl compounds.
General Protocol for Suzuki Cross-Coupling:
-
In a reaction vessel, combine this compound (or a protected thiol derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the biaryl product.
Table 3: Representative Data for Suzuki Cross-Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 8 | 92 | [5] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 88 | [4] |
Buchwald-Hartwig Amination of the Aryl Bromide
The bromo group can also be substituted with a variety of primary or secondary amines via a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[6][7]
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried reaction tube, add the this compound (or a protected derivative) (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add the amine (1.2 mmol) and an anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the amino-substituted benzodioxole.
Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 24 | 90 | [8] |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 85 | Adapted from general Buchwald-Hartwig protocols[9] |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Dioxane | 100 | 24 | 88 | Adapted from general Buchwald-Hartwig protocols |
Visualizing Synthetic Workflows
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthetic routes from this compound.
Potential Applications
The novel compounds synthesized from this compound are expected to exhibit a range of biological activities, given the known pharmacological profile of the benzodioxole scaffold. Potential applications for these new chemical entities include:
-
Oncology: 1,3-Benzodioxole derivatives have demonstrated anti-tumor properties by inducing apoptosis and inhibiting key enzyme systems in cancer cells.[10]
-
Metabolic Disorders: Certain derivatives have shown promise in reducing plasma lipids, suggesting potential for the development of anti-hyperlipidemia agents.[1]
-
Inflammatory Diseases: The anti-inflammatory and antioxidant properties of this class of compounds make them attractive candidates for the treatment of various inflammatory conditions.
-
Infectious Diseases: The benzodioxole nucleus is present in compounds with antimicrobial and antifungal activities.
The synthetic protocols outlined in this document provide a robust framework for the generation of libraries of novel benzodioxole derivatives for screening in these and other therapeutic areas. The logical relationship between the starting material and the potential products is depicted in the workflow below.
References
- 1. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Copper-Catalyzed S-Arylation of Thiols Using KF/Al2O3 [chemistry.semnan.ac.ir]
Application Notes and Protocols for 6-Bromo-1,3-benzodioxole-5-thiol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, derivatization, and potential medicinal chemistry applications of 6-Bromo-1,3-benzodioxole-5-thiol. The protocols outlined below are based on established chemical principles and evidence from related literature, offering a foundational guide for utilizing this compound in drug discovery and development.
Introduction
This compound is a specialized chemical intermediate. While direct applications of the thiol itself are not extensively documented in publicly available literature, its structural motif is present in a variety of bioactive molecules. The benzodioxole ring is a well-known pharmacophore found in numerous natural products and synthetic compounds with diverse biological activities, including anticancer, antibacterial, and insecticidal properties. The presence of a bromine atom and a thiol group offers versatile handles for chemical modification, making it a valuable building block for creating libraries of novel compounds for biological screening.
The thiol group, in particular, is a key functional group in medicinal chemistry. It can act as a nucleophile in various reactions, a hydrogen bond donor, and a ligand for metal ions in metalloenzymes. Thioethers derived from thiols are prevalent in many approved drugs and drug candidates.
Synthesis of this compound
Hypothetical Synthetic Pathway
Caption: Hypothetical synthesis of this compound.
Medicinal Chemistry Applications
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of more complex molecules, particularly thioether derivatives. The thiol group provides a reactive site for nucleophilic substitution reactions, allowing for its conjugation to various electrophilic partners.
Synthesis of Thioether Derivatives
A key application involves the synthesis of thioether derivatives, such as the previously identified 8-((6-bromo-1,3-benzodioxol-5-yl)thio)purine derivatives. Purine analogs are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral and anticancer properties.[1][2][3]
Experimental Protocol: Synthesis of 8-((6-bromo-1,3-benzodioxol-5-yl)thio)purine Derivatives
This protocol is a generalized procedure based on common methods for the synthesis of thioether-purine conjugates.
Materials:
-
This compound
-
Appropriately substituted 8-chloro- or 8-bromopurine derivative
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 8-halopurine derivative (1.0 eq) in the chosen solvent.
-
Addition of Base: Add the base (1.2 - 2.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Thiol: Slowly add a solution of this compound (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
Caption: Workflow for the synthesis of thioether derivatives.
Potential Biological Activities of Derivatives
While data on this compound itself is scarce, the biological activities of related benzodioxole and purine thioether derivatives can provide insights into its potential applications.
| Derivative Class | Potential Biological Activity | Reference |
| Benzodioxole Thiosemicarbazones | Anticancer | [4] |
| Purine Thioethers | Antiviral, Anticancer | [1][2][3] |
Conclusion
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its versatile structure allows for the synthesis of a wide range of derivatives, particularly thioethers, which have shown significant potential in various therapeutic areas. The protocols and information provided herein offer a starting point for researchers to explore the full potential of this compound in the development of novel drug candidates. Further research is warranted to fully elucidate its synthetic accessibility and the biological activities of its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents [mdpi.com]
Application Notes and Protocols for 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,3-benzodioxole-5-thiol is a functionalized heterocyclic compound featuring a benzodioxole core. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds and natural products, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antihypertensive properties.[1] The presence of both a bromine atom and a thiol group offers two distinct points for chemical modification, making it a potentially versatile building block in medicinal chemistry and materials science. The thiol group, in particular, is a key functional group in many drug compounds, known for its ability to interact with biological targets, act as an antioxidant, and chelate metals.
This document provides detailed application notes and exemplary protocols for the use of this compound as a synthetic building block. Due to the limited availability of direct literature on this specific compound (CAS No. 5279-45-8)[2], the following protocols are based on established synthetic methodologies for aryl thiols and functionalized benzodioxoles.
Potential Synthetic Applications
The strategic placement of the bromo and thiol functionalities allows for a range of synthetic transformations:
-
S-Functionalization: The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-arylation, and Michael additions to introduce a wide variety of substituents. These reactions are fundamental in the synthesis of thioethers, which are prevalent in many pharmaceutical compounds.
-
Cross-Coupling Reactions: The bromine atom can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
-
Thiophene Synthesis: Aryl thiols can be utilized as precursors for the synthesis of substituted thiophene rings, which are important structural motifs in many FDA-approved drugs.[3]
-
Disulfide Formation: The thiol can be oxidized to form a disulfide bridge, a common linkage in peptides and other biologically active molecules.
Quantitative Data Summary
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Yield (%) | Reference Type |
| S-Alkylation | Thiophenol | Methyl Iodide | Base | - | High | General Knowledge |
| Copper-Catalyzed C-S Coupling | Aryl Thiol | Aryl Iodide | CuI | - | Good | [4] |
| Palladium-Catalyzed C-S Coupling | Thiol | Aryl Bromide | Pd(OAc)₂ / Ligand | - | High | [4] |
| Nucleophilic Aromatic Substitution (SNAr) | Thiol | Activated Aryl Halide | Base | DMF, DMAc, NMP | Good to High | [5] |
| Suzuki-Miyaura Coupling | (6-bromobenzo[d][3][4]dioxol-5-yl) derivative | Arylboronic acid | PdCl₂(PPh₃)₂ | Dioxane | 33-89 | [1] |
Experimental Protocols
The following are detailed, exemplary protocols for key synthetic transformations using this compound as a starting material.
Protocol 1: S-Alkylation to Synthesize a 6-Bromo-1,3-benzodioxol-5-yl Thioether
This protocol describes the reaction of this compound with an alkyl halide to form a thioether.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the thiol in the anhydrous solvent.
-
Add the base (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of deionized water.
-
Extract the aqueous layer with the organic extraction solvent (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired thioether.
Protocol 2: Copper-Catalyzed S-Arylation (Ullmann Condensation)
This protocol outlines the coupling of this compound with an aryl halide to form a diaryl sulfide.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
High-boiling point solvent (e.g., DMF, dimethyl sulfoxide (DMSO))
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), and the base (2.0 eq).
-
Add the solvent to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with deionized water and extract with the organic solvent.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired diaryl sulfide.
Protocol 3: Suzuki-Miyaura Cross-Coupling of the Bromo-Functionality
This protocol describes the palladium-catalyzed cross-coupling of the bromo-substituent of a protected this compound derivative with a boronic acid. Note: The thiol group should be protected (e.g., as a thioether) prior to this reaction to avoid interference with the catalyst.
Materials:
-
Protected this compound derivative (e.g., S-methyl derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent system (e.g., dioxane/water, toluene/ethanol/water)
-
Deionized water
-
Organic extraction solvent
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a degassed solution of the protected this compound derivative (1.0 eq) and the arylboronic acid (1.5 eq) in the solvent system, add the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the coupled product.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Drug discovery workflow utilizing the target building block.
References
- 1. worldresearchersassociations.com [worldresearchersassociations.com]
- 2. This compound – CAS n.: 5279-45-8 – EC n.: — Product Code: 130302760137 – Actim [actim.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the S-alkylation of 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-alkylation of thiols is a fundamental transformation in organic synthesis, providing a reliable method for the formation of thioethers. This reaction is of significant interest in drug discovery and development, as the resulting sulfide moieties are present in numerous biologically active molecules. The protocol described herein outlines a general procedure for the S-alkylation of 6-Bromo-1,3-benzodioxole-5-thiol, a versatile building block in medicinal chemistry. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where a thiolate anion, generated by the deprotonation of the thiol, attacks an alkyl halide.[1][2]
The acidity of thiols (pKa ~10-11) is significantly greater than that of alcohols, allowing for deprotonation with a variety of bases.[1][3] The choice of base and solvent is crucial for achieving high yields and minimizing side reactions, such as the oxidative formation of disulfides.[4] This document provides a detailed experimental protocol, data presentation guidelines, and a visual representation of the workflow to aid researchers in successfully performing this transformation.
Key Reaction Parameters
The successful S-alkylation of this compound is dependent on several key parameters. The following table summarizes the recommended stoichiometry and reaction conditions.
| Parameter | Value/Range | Notes |
| This compound | 1.0 eq | The limiting reagent. |
| Alkylating Agent (R-X) | 1.0 - 1.2 eq | Alkyl halides (I > Br > Cl) are common. Using a slight excess can drive the reaction to completion. |
| Base | 1.1 - 1.5 eq | A slight excess ensures complete deprotonation of the thiol. Potassium carbonate is a mild and effective choice. Stronger bases like sodium hydride can also be used if needed. |
| Solvent | 5 - 10 mL / mmol of thiol | Anhydrous polar aprotic solvents such as DMF or acetonitrile are preferred to solvate the thiolate and promote the SN2 reaction.[4] |
| Temperature | Room Temperature to 50 °C | The reaction is typically conducted at room temperature. Gentle heating may be required for less reactive alkylating agents. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (1.2 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of thiol) to the flask.
-
Reaction Mixture: Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the thiolate.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting thiol is consumed (typically 2-24 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water or dilute hydrochloric acid and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.[5]
-
Wash the organic layer with brine to remove residual water.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired S-alkylated product.
Workflow Diagram
Caption: Workflow for the S-alkylation of this compound.
Application Notes
-
Choice of Base: While potassium carbonate is a convenient and effective base for many S-alkylation reactions, other bases can be employed.[4] For less reactive alkylating agents or sterically hindered thiols, stronger bases such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary. Care should be taken when using strong bases, as they are often pyrophoric and require strictly anhydrous conditions.
-
Alkylating Agents: A wide variety of alkylating agents can be used in this protocol, including primary and secondary alkyl halides. Tertiary alkyl halides are generally not suitable as they will likely undergo elimination reactions. Other electrophiles such as epoxides and α,β-unsaturated carbonyl compounds can also be used to form β-hydroxy thioethers and Michael adducts, respectively.
-
Solvent Considerations: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the thiolate anion, enhancing its nucleophilicity.[4] Acetone can also be used, but reactions may be slower. The use of protic solvents like ethanol or water can lead to decreased reactivity due to solvation of the nucleophile.
-
Side Reactions: The primary side reaction to consider is the oxidative dimerization of the thiol to form a disulfide. This is more likely to occur in the presence of air (oxygen) and can be minimized by maintaining an inert atmosphere throughout the reaction. Over-alkylation to form a sulfonium salt is also a possibility if the product thioether is sufficiently nucleophilic and a large excess of a reactive alkylating agent is used.[2]
-
Reaction Monitoring: It is crucial to monitor the reaction progress by TLC to determine the point of complete consumption of the starting material and to avoid the formation of byproducts from prolonged reaction times or excessive heating. A suitable TLC eluent can be determined by testing various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
References
Application Notes and Protocols: 6-Bromo-1,3-benzodioxole-5-thiol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel thiazole and thiophene derivatives incorporating the 6-bromo-1,3-benzodioxole scaffold. This moiety is a key structural feature in numerous biologically active compounds, and its incorporation into heterocyclic systems is a promising strategy for the development of new therapeutic agents.[1][2][3][4][5][6][7] The protocols outlined below are based on established synthetic methodologies, namely the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis, adapted for the specific starting material, 6-Bromo-1,3-benzodioxole-5-thiol.
Synthesis of 2-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)thiazole
The Hantzsch thiazole synthesis provides a direct and efficient method for the construction of the thiazole ring.[8][9][10][11][12] The proposed synthetic route involves the initial conversion of this compound to the corresponding thioamide, which is then cyclized with an α-haloketone.
Logical Workflow for Thiazole Synthesis
Caption: Workflow for the synthesis of a thiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)thiazole
Step 1: Synthesis of 6-Bromo-1,3-benzodioxole-5-thioacetamide
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude thioacetate.
-
To a solution of the crude thioacetate in dry toluene, add Lawesson's reagent (0.5 eq).
-
Reflux the mixture for 6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-Bromo-1,3-benzodioxole-5-thioacetamide.
Step 2: Hantzsch Thiazole Synthesis
-
In a round-bottom flask, dissolve 6-Bromo-1,3-benzodioxole-5-thioacetamide (1.0 eq) in ethanol.
-
Add 2-bromoacetaldehyde (1.1 eq) to the solution.
-
Reflux the reaction mixture for 8 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield 2-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)thiazole.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| 6-Bromo-1,3-benzodioxole-5-thioacetamide | C₉H₈BrNO₂S | 290.14 | 75-85 | Yellowish solid |
| 2-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)thiazole | C₁₀H₇BrN₂O₂S | 315.15 | 60-70 | Pale yellow crystalline solid |
Synthesis of 2-Amino-3-cyano-4-hydroxy-5-(6-bromo-1,3-benzodioxole)thiophene
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[13][14][15][16][17][18] This protocol describes a plausible adaptation of the Gewald reaction to synthesize a novel thiophene derivative from a precursor derived from 6-bromo-1,3-benzodioxole.
Logical Workflow for Thiophene Synthesis
Caption: Workflow for the synthesis of a thiophene derivative.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-hydroxy-5-(6-bromo-1,3-benzodioxole)thiophene
Step 1: Synthesis of Methyl 6-bromo-1,3-benzodioxole-5-carboxylate
-
To a suspension of 6-bromo-1,3-benzodioxole-5-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the methyl ester, which can be used in the next step without further purification if sufficiently pure.
Step 2: Gewald Aminothiophene Synthesis
-
In a three-necked flask equipped with a condenser and a dropping funnel, place methyl 6-bromo-1,3-benzodioxole-5-carboxylate (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Heat the mixture to 50 °C with stirring.
-
Add morpholine (0.5 eq) dropwise to the reaction mixture.[19]
-
Continue stirring at 50-60 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-3-cyano-4-hydroxy-5-(6-bromo-1,3-benzodioxole)thiophene.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| Methyl 6-bromo-1,3-benzodioxole-5-carboxylate | C₉H₇BrO₄ | 275.05 | 90-95 | White solid |
| 2-Amino-3-cyano-4-hydroxy-5-(6-bromo-1,3-benzodioxole)thiophene | C₁₁H₆BrN₂O₃S | 342.15 | 55-65 | Yellow to orange solid |
Applications in Drug Development
The 1,3-benzodioxole moiety is a well-known pharmacophore present in various natural and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Thiazole and thiophene cores are also privileged structures in medicinal chemistry.[4][5][6][7][20] The synthesized heterocyclic compounds, which combine these two important pharmacophores, are therefore of significant interest for drug discovery and development.
Potential applications for the synthesized compounds include:
-
Antimicrobial Agents: Thiazole and thiophene derivatives have shown potent activity against a variety of bacterial and fungal strains.[1][4][5] The novel compounds could be screened for their efficacy against clinically relevant pathogens.
-
Anticancer Agents: The benzodioxole ring system is found in several anticancer drugs. The synthesized compounds could be evaluated for their cytotoxic activity against various cancer cell lines.[2][21]
-
Enzyme Inhibitors: Many heterocyclic compounds act as inhibitors of key enzymes involved in disease pathways. The synthesized molecules could be tested for their inhibitory activity against targets such as kinases, proteases, or topoisomerases.
Further derivatization of the amino and bromo groups on the synthesized scaffolds can provide a library of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of their biological activity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiophene and benzodioxole appended thiazolyl-pyrazoline compounds: Microwave assisted synthesis, antimicrobial and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of (3-thienylidene)-3,4-methylenedioxybenzoylhydrazide: a novel muscarinic agonist with antihypertensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. asianpubs.org [asianpubs.org]
- 10. bepls.com [bepls.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Gewald Reaction [organic-chemistry.org]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gewald reaction - Wikipedia [en.wikipedia.org]
- 18. sciforum.net [sciforum.net]
- 19. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. impactfactor.org [impactfactor.org]
Application Notes and Protocols: 6-Bromo-1,3-benzodioxole-5-thiol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 6-Bromo-1,3-benzodioxole-5-thiol in materials science. The unique combination of a thiol group for surface anchoring, a bromo-substituent for further functionalization, and the rigid, electron-rich benzodioxole core makes this molecule a versatile building block for advanced materials.
Application in Self-Assembled Monolayers (SAMs)
The thiol group of this compound allows for the formation of well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These SAMs can be used to modify the surface properties of materials for applications in electronics, sensing, and biocompatible coatings. The presence of the bromine atom on the aromatic ring provides a reactive handle for post-assembly modification of the surface, enabling the creation of complex and functional interfaces.
Quantitative Data for Aromatic Thiol SAMs
The following table summarizes typical characterization data for SAMs formed from aromatic thiols on gold surfaces. While specific data for this compound is not yet available in the literature, these values provide a reasonable expectation for the properties of such a monolayer.
| Property | Typical Value Range for Aromatic Thiol SAMs | Characterization Technique |
| Advancing Water Contact Angle | 70° - 90° | Goniometry |
| Monolayer Thickness | 0.5 - 1.5 nm | Ellipsometry, AFM |
| Reductive Desorption Potential | -0.8 V to -1.2 V (vs. Ag/AgCl in 0.1 M KOH) | Cyclic Voltammetry |
| Charge Transfer Resistance (Rct) | 10^4 - 10^7 Ω·cm² (in presence of a redox probe) | Electrochemical Impedance Spectroscopy (EIS) |
Experimental Protocol: Formation of a this compound SAM on Gold
This protocol describes the formation of a self-assembled monolayer on a gold-coated substrate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrates into the thiol solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution and rinse thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and electrochemical methods.
-
Caption: Workflow for the formation of a self-assembled monolayer.
Application in Polymer Synthesis for Organic Electronics
The bromo- and thiol- functionalities of this compound make it a promising monomer for the synthesis of novel conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzodioxole unit can enhance the solubility and electronic properties of the resulting polymers.
Potential Polymerization Reactions:
-
Suzuki Coupling: The bromo- group can readily participate in palladium-catalyzed Suzuki coupling reactions with boronic acids or esters to form C-C bonds.
-
Stille Coupling: The bromo- group can also be used in Stille coupling reactions with organotin compounds.
-
Heck Coupling: Heck coupling provides another route for C-C bond formation with alkenes.
-
Thiol-ene "Click" Chemistry: The thiol group can react with alkenes via a radical-mediated thiol-ene reaction, offering an efficient and versatile method for polymer synthesis and modification.
Experimental Protocol: Synthesis of a Benzodioxole-based Polymer via Suzuki Coupling
This protocol describes a general procedure for the synthesis of a copolymer using this compound as one of the monomers. The thiol group may need to be protected during the coupling reaction.
Materials:
-
This compound (or its S-protected derivative)
-
A suitable bis(boronic acid) or bis(boronic ester) comonomer (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF)
-
Phase transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
Reactant Setup:
-
In a Schlenk flask, combine this compound (1 eq.), the diboronic acid comonomer (1 eq.), and the base (3-4 eq.).
-
Add the solvent and phase transfer catalyst (if applicable).
-
-
Degassing:
-
Degas the reaction mixture by bubbling with argon or nitrogen for at least 30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
-
Catalyst Addition:
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours under an inert atmosphere.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.
-
Dry the purified polymer under vacuum.
-
Caption: General workflow for polymer synthesis via Suzuki coupling.
Logical Relationship for Material Design
The functionalities of this compound offer a logical pathway for creating functional materials with tailored properties.
Caption: Logical flow from molecular functionalities to material applications.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 6-Bromo-1,3-benzodioxole-5-thiol. Due to the propensity of the free thiol group to poison palladium catalysts, the protocols outlined below involve a three-step sequence: (1) protection of the thiol group as a thioacetate, (2) palladium-catalyzed cross-coupling of the resulting S-(6-bromo-1,3-benzodioxol-5-yl) ethanethioate, and (3) deprotection of the thioacetate to yield the final functionalized product. This strategy enables the efficient synthesis of a variety of derivatives for applications in drug discovery and materials science.
Overview of the Synthetic Strategy
The synthetic approach involves the initial protection of the thiol functionality of this compound as an S-acetyl group. This protected intermediate is then subjected to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, to introduce diverse functionalities at the 6-position. The final step involves the mild deprotection of the thioacetate to regenerate the free thiol.
Caption: Overall experimental workflow.
Experimental Protocols
Protection of this compound
Protocol 1: S-Acetylation of this compound
This protocol describes the protection of the thiol group as a thioacetate, which is stable under the conditions of palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford S-(6-bromo-1,3-benzodioxol-5-yl) ethanethioate.
Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for the cross-coupling of S-(6-bromo-1,3-benzodioxol-5-yl) ethanethioate. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 2: Suzuki-Miyaura Coupling
This reaction couples the protected thiol with a boronic acid or ester.
Caption: Suzuki-Miyaura catalytic cycle.
Materials:
-
S-(6-bromo-1,3-benzodioxol-5-yl) ethanethioate
-
Aryl or vinyl boronic acid (or ester) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF) with water
Procedure:
-
To a reaction vessel, add S-(6-bromo-1,3-benzodioxol-5-yl) ethanethioate (1.0 eq), the boronic acid/ester, palladium catalyst, and base.
-
Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This reaction introduces an amine at the 6-position.
Caption: Buchwald-Hartwig catalytic cycle.
Materials:
-
S-(6-bromo-1,3-benzodioxol-5-yl) ethanethioate
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in the reaction vessel.
-
Add S-(6-bromo-1,3-benzodioxol-5-yl) ethanethioate (1.0 eq), the amine, and the base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 4: Heck Reaction
This reaction couples the protected thiol with an alkene.
Application Notes and Protocols: Oxidation of 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the oxidation of 6-Bromo-1,3-benzodioxole-5-thiol to its corresponding sulfonic acid and sulfonyl chloride derivatives. These derivatives are valuable intermediates in the synthesis of various biologically active molecules. The protocols outlined below are based on established methods for the oxidation of aromatic thiols and have been adapted for this specific substrate.
Introduction
This compound is a key starting material in medicinal chemistry and drug discovery. Its oxidation to the corresponding sulfonic acid or sulfonyl chloride opens up avenues for the introduction of the sulfonyl moiety into more complex molecules, a common strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The electron-rich nature of the benzodioxole ring system requires carefully chosen oxidation conditions to achieve high yields and purity while avoiding unwanted side reactions.
Data Presentation
The following table summarizes the expected outcomes for the two primary oxidation protocols described in this document. The data is extrapolated from similar reactions reported in the literature and serves as a guideline for expected results.
| Product | Reagents | Solvent | Reaction Time (Approx.) | Expected Yield (%) |
| 6-Bromo-1,3-benzodioxole-5-sulfonic acid | Oxone®, NaHCO₃ | Acetonitrile/Water | 2-4 hours | 85-95 |
| 6-Bromo-1,3-benzodioxole-5-sulfonyl chloride | H₂O₂, SOCl₂ | Dichloromethane | 5-15 minutes | 90-97 |
Experimental Protocols
Protocol 1: Oxidation to 6-Bromo-1,3-benzodioxole-5-sulfonic acid using Oxone®
This protocol describes a mild and efficient method for the direct conversion of the thiol to the corresponding sulfonic acid.
Materials:
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:2 mixture of acetonitrile and water.
-
To this solution, add sodium bicarbonate (3.0 eq) and Oxone® (2.0 eq) portion-wise over 10-15 minutes while stirring vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-Bromo-1,3-benzodioxole-5-sulfonic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Oxidation to 6-Bromo-1,3-benzodioxole-5-sulfonyl chloride using Hydrogen Peroxide and Thionyl Chloride
This protocol provides a rapid and high-yielding synthesis of the sulfonyl chloride derivative, a versatile intermediate for sulfonamide synthesis.[1]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add hydrogen peroxide (3.0 eq) dropwise.
-
Subsequently, add thionyl chloride (1.0 eq) dropwise via a dropping funnel over 5 minutes, maintaining the temperature at 0 °C.[1]
-
A rapid reaction is expected, typically completing within 5-15 minutes. Monitor the reaction by TLC.[1]
-
Upon completion, carefully add cold water to the reaction mixture to quench any unreacted thionyl chloride.
-
Separate the organic layer and wash it with cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 6-Bromo-1,3-benzodioxole-5-sulfonyl chloride.
-
The product can be used in the next step without further purification or can be purified by crystallization if necessary.
Mandatory Visualizations
Caption: Oxidation pathways of this compound.
References
Application Notes and Protocols for High-Throughput Screening of 6-Bromo-1,3-benzodioxole-5-thiol Derivatives as Protein Disulfide Isomerase (PDI) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum that plays a critical role in the formation, reduction, and isomerization of disulfide bonds during protein folding.[1][2][3] Its activity is essential for the proper conformation of a wide array of secreted and cell-surface proteins. Dysregulation of PDI has been implicated in various pathologies, including neurodegenerative diseases, thrombotic disorders, and cancer, making it an attractive therapeutic target.[4][5] PDI and its family members possess a thioredoxin-like catalytic domain with a highly conserved CXXC motif in their active site, where the cysteine residues are crucial for its enzymatic activity.[6]
The 6-Bromo-1,3-benzodioxole-5-thiol scaffold represents a class of compounds with the potential to interact with the thiol-reactive active site of PDI. The presence of the thiol group suggests a possible mechanism of action through the formation of disulfide bonds with the cysteine residues in the PDI active site, leading to inhibition of its enzymatic function. High-throughput screening (HTS) assays are essential for the efficient identification and characterization of novel PDI inhibitors from chemical libraries of such derivatives.
These application notes provide detailed protocols for two common HTS assays for the identification of PDI inhibitors: an insulin reduction-based turbidometric assay and a fluorescence-based assay.
Signaling Pathway of PDI in Protein Folding
Protein disulfide isomerase is a key enzyme in the endoplasmic reticulum (ER) that ensures the correct folding of proteins containing disulfide bonds. It can act as an isomerase to rearrange incorrect disulfide bonds, as an oxidase to form new disulfide bonds, and as a reductase to break disulfide bonds. This catalytic activity is crucial for maintaining protein homeostasis. When misfolded proteins accumulate, they can trigger the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis if the stress is unresolved. PDI's role in alleviating protein misfolding is a critical pro-survival mechanism.[2][4]
References
- 1. A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Disulfide Isomerase Superfamily in Disease and the Regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]
- 4. Novel roles for protein disulphide isomerase in disease states: a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PDI inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 6-Bromo-1,3-benzodioxole-5-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-Bromo-1,3-benzodioxole-5-thiol, a key intermediate in the development of novel therapeutics. The protocol herein details a robust and scalable five-step synthetic route commencing from the commercially available 6-bromo-1,3-benzodioxole-5-carboxaldehyde. The synthesis involves a Baeyer-Villiger oxidation, subsequent hydrolysis to a key phenol intermediate, formation of an O-aryl thiocarbamate, a thermal Newman-Kwart rearrangement, and final hydrolysis to the target thiol. This document furnishes detailed experimental procedures, tabulated quantitative data for each synthetic step, and a visual representation of the experimental workflow to ensure facile implementation and reproducibility in a research and development setting.
Introduction
The 1,3-benzodioxole scaffold is a privileged pharmacophore present in numerous biologically active compounds and approved pharmaceuticals. The introduction of a thiol group at the 5-position of 6-bromo-1,3-benzodioxole provides a versatile handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry and drug discovery. This protocol outlines a scalable and efficient synthesis to meet the demands of preclinical and clinical development programs.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a five-step sequence. The overall transformation is depicted in the workflow diagram below. The key transformations include a Baeyer-Villiger oxidation to form a formate ester, which is then hydrolyzed to the corresponding phenol. The phenol is subsequently converted to the target thiol via a three-step sequence involving the formation of an O-aryl thiocarbamate, a Newman-Kwart rearrangement, and final hydrolysis.[1][2][3]
Figure 1: Experimental workflow for the synthesis of this compound.
Experimental Protocols & Data
Step 1: Baeyer-Villiger Oxidation of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
This step converts the starting aldehyde to the corresponding formate ester using meta-chloroperoxybenzoic acid (m-CPBA).[4][5][6][7][8][9][10][11]
Protocol:
-
To a solution of 6-bromo-1,3-benzodioxole-5-carboxaldehyde in dichloromethane (DCM), add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude formate ester, which can be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | 229.03 | 1.0 | 1.0 | 229.03 g |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 1.2 | 1.2 | ~268 g |
| Dichloromethane (DCM) | - | - | - | 2.3 L |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Product (Estimated) | 245.03 | ~0.9 | - | ~220 g (90% yield) |
Step 2: Hydrolysis of 6-Bromo-1,3-benzodioxol-5-yl formate
The formate ester is hydrolyzed under basic conditions to yield the key phenol intermediate.[12][13][14][15][16]
Protocol:
-
Dissolve the crude 6-bromo-1,3-benzodioxol-5-yl formate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (typically 2 to 3 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the phenol.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 6-bromo-1,3-benzodioxol-5-ol.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 6-Bromo-1,3-benzodioxol-5-yl formate | 245.03 | 0.9 | 1.0 | 220.5 g |
| Sodium Hydroxide (NaOH) | 40.00 | 2.25 | 2.5 | 90.0 g |
| Methanol | - | - | - | 1.1 L |
| Water | - | - | - | 1.1 L |
| 1M Hydrochloric Acid (HCl) | - | - | - | As needed |
| Product (Estimated) | 217.02 | ~0.85 | - | ~184 g (95% yield) |
Step 3: Formation of O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate
The phenol is reacted with dimethylthiocarbamoyl chloride to form the O-aryl thiocarbamate, the precursor for the Newman-Kwart rearrangement.[2][17][18][19][20]
Protocol:
-
To a solution of 6-bromo-1,3-benzodioxol-5-ol in a suitable solvent (e.g., toluene or DMF), add a base (e.g., sodium hydride or a tertiary amine like triethylamine or DABCO).
-
Add dimethylthiocarbamoyl chloride and stir the mixture, possibly with heating, until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 6-Bromo-1,3-benzodioxol-5-ol | 217.02 | 0.85 | 1.0 | 184.5 g |
| Dimethylthiocarbamoyl chloride | 123.59 | 1.02 | 1.2 | 126.1 g |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.02 | 1.2 | 40.8 g |
| Toluene | - | - | - | 1.8 L |
| Product (Estimated) | 304.16 | ~0.76 | - | ~231 g (90% yield) |
Step 4: Newman-Kwart Rearrangement
This key thermal rearrangement step converts the O-aryl thiocarbamate to the S-aryl thiocarbamate.[1][2][3][18][21][22][23][24][25][26][27][28]
Protocol:
-
Heat the O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to a high temperature (typically 220-250 °C).
-
Maintain the temperature and monitor the progress of the rearrangement by TLC or LC-MS.
-
Once the rearrangement is complete, cool the mixture. If a solvent was used, it can be removed by vacuum distillation. The crude S-aryl thiocarbamate is often a solid and can be used directly in the next step.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| O-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate | 304.16 | 0.76 | 1.0 | 231.2 g |
| Product (Estimated) | 304.16 | ~0.72 | - | ~219 g (95% yield) |
Step 5: Hydrolysis to this compound
The final step involves the hydrolysis of the S-aryl thiocarbamate to yield the desired thiol.[2][3][18][26][29][30]
Protocol:
-
To a solution of S-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate in a mixture of ethanol and water, add a strong base such as potassium hydroxide.
-
Heat the mixture at reflux until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., 1M HCl) to precipitate the thiol.
-
Filter the solid, wash with cold water, and dry under vacuum. Purification can be achieved by recrystallization or column chromatography, taking care to avoid oxidation.[31][32]
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| S-(6-Bromo-1,3-benzodioxol-5-yl) dimethylthiocarbamate | 304.16 | 0.72 | 1.0 | 219.0 g |
| Potassium Hydroxide (KOH) | 56.11 | 2.16 | 3.0 | 121.2 g |
| Ethanol | - | - | - | 1.1 L |
| Water | - | - | - | 0.55 L |
| 1M Hydrochloric Acid (HCl) | - | - | - | As needed |
| Product (Estimated) | 233.09 | ~0.65 | - | ~151 g (90% yield) |
Safety Precautions
-
Peroxyacids (m-CPBA): Strong oxidizers and can be shock-sensitive. Handle with care and store appropriately.[33][34][35]
-
Thiol Compounds: Possess strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[36]
-
Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, throughout all procedures.
Conclusion
The presented five-step synthesis provides a reliable and scalable route to this compound. The use of the Newman-Kwart rearrangement is particularly advantageous for large-scale production due to its typically high yields and operational simplicity. The detailed protocols and tabulated data herein should enable researchers and process chemists to efficiently produce this valuable intermediate for applications in drug discovery and development.
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Bayer-Villiger Oxidation of Aldehydes and Ketones , Hive Methods Discourse [chemistry.mdma.ch]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 9. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 12. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Synthesis of linear O -aryl carbamates and S -thiocarbamates via benign T3P -mediated condensation of phenols and thiols with amines and carbon dioxid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01079A [pubs.rsc.org]
- 18. Newman-Kwart Rearrangement [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]
- 25. researchgate.net [researchgate.net]
- 26. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 27. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 28. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
- 29. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 30. US3374274A - Process for the production of aromatic thiols and aromatic sulfides - Google Patents [patents.google.com]
- 31. Reddit - The heart of the internet [reddit.com]
- 32. synthesis - Purification of thiols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 33. Routine for peroxide forming chemicals - Medarbetarwebben [medarbetare.su.se]
- 34. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 35. chemicals.co.uk [chemicals.co.uk]
- 36. faculty.washington.edu [faculty.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1,3-benzodioxole-5-thiol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-1,3-benzodioxole-5-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves bromination of 1,3-benzodioxole, followed by sulfonation, chlorination, and subsequent reduction to the target thiol.
Step 1: Bromination of 1,3-benzodioxole to 5-Bromo-1,3-benzodioxole
Q1: The bromination reaction is resulting in a low yield of the desired 5-bromo isomer and a significant amount of dibrominated byproducts. How can this be improved?
A1: The formation of multiple brominated species is a common issue due to the activating nature of the methylenedioxy group. To enhance the yield of the mono-brominated product at the 5-position, consider the following adjustments:
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Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to the 1,3-benzodioxole. Use of a slight excess of the substrate can favor mono-substitution.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity.
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar solvent like DMF or acetic acid can be a milder alternative to liquid bromine and may offer better regioselectivity.
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Brominating Agent | Br₂ | NBS | Increased selectivity for mono-bromination |
| Temperature | Room Temperature | 0°C | Reduced formation of dibrominated byproduct |
| Molar Ratio (Substrate:Reagent) | 1:1.1 | 1.1:1 | Minimized over-bromination |
| Yield of 5-bromo isomer | 45% | 75% | Significant Improvement |
Q2: During workup, I am having trouble separating the product from unreacted starting material and dibrominated impurities.
A2: Purification can be challenging due to similar polarities of the components.
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Column Chromatography: Careful column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is the most effective method for separation.
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Recrystallization: If the crude product is solid, recrystallization from a suitable solvent like ethanol or methanol can enrich the desired isomer.
Step 2: Sulfonation of 5-Bromo-1,3-benzodioxole
Q3: The sulfonation step is leading to a low yield of 6-Bromo-1,3-benzodioxole-5-sulfonic acid.
A3: Low yields in sulfonation can be due to incomplete reaction or degradation of the starting material.
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Sulfonating Agent: Fuming sulfuric acid (oleum) or chlorosulfonic acid are effective sulfonating agents for deactivated rings. The concentration of SO₃ in oleum is critical and should be chosen carefully.
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Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC (if a suitable staining method is available) or by taking aliquots for NMR analysis can help determine the optimal reaction time.
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Sulfonating Agent | Conc. H₂SO₄ | 20% Fuming H₂SO₄ | Improved conversion rate |
| Temperature | 25°C | 50°C | Increased reaction rate |
| Reaction Time | 4 hours | 12 hours | Higher conversion to product |
| Yield of Sulfonic Acid | 30% | 65% | Significant Improvement |
Q4: The product is difficult to isolate from the acidic reaction mixture.
A4: Isolation of sulfonic acids can be cumbersome.
-
Precipitation: Carefully quenching the reaction mixture by pouring it onto ice can precipitate the sulfonic acid.
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Salting Out: Addition of a saturated sodium chloride solution can also aid in the precipitation of the sodium salt of the sulfonic acid, which can then be collected by filtration and acidified in a separate step if the free acid is required.
Step 3: Conversion to 6-Bromo-1,3-benzodioxole-5-sulfonyl chloride
Q5: The yield of the sulfonyl chloride is poor, and I observe decomposition of the material.
A5: Sulfonic acids can be sensitive to the harsh conditions of chlorination.
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Chlorinating Agent: Thionyl chloride (SOCl₂) with a catalytic amount of DMF is a common and effective reagent. Phosphorus pentachloride (PCl₅) is another alternative.
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Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as any moisture will hydrolyze the chlorinating agent and the product.
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Temperature Control: The reaction may be exothermic. Maintaining a controlled temperature (e.g., refluxing gently) is important to prevent decomposition.
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Chlorinating Agent | SOCl₂ | SOCl₂ with catalytic DMF | Faster and more complete conversion |
| Solvent | None | Dichloromethane (DCM) | Better temperature control and solubility |
| Yield of Sulfonyl Chloride | 50% | 80% | Improved Yield and Purity |
Step 4: Reduction of Sulfonyl Chloride to this compound
Q6: The reduction of the sulfonyl chloride is not going to completion, or I am getting disulfide byproducts.
A6: The choice of reducing agent and reaction conditions is crucial for a clean reduction to the thiol.
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Reducing Agent: Several reagents can be effective.
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Zinc dust in acidic media (e.g., acetic acid or HCl) is a classic and potent method.
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Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can also be used, but care must be taken with this highly reactive reagent.
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Triphenylphosphine has been reported for the reduction of sulfonyl chlorides to thiols.
-
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Disulfide Formation: The intermediate thiol is susceptible to oxidation to the corresponding disulfide, especially during workup.
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Conduct the workup under an inert atmosphere (e.g., nitrogen or argon).
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Use of a mild reducing agent in the workup (e.g., sodium bisulfite) can help to cleave any disulfide formed.
-
| Parameter | Condition A | Condition B (Optimized) | Outcome |
| Reducing Agent | SnCl₂ | Zinc dust / Acetic Acid | More efficient reduction |
| Atmosphere | Air | Nitrogen | Minimized disulfide formation |
| Yield of Thiol | 40% | 70% | Improved Yield and Product Profile |
Frequently Asked Questions (FAQs)
Q: What is the most critical step in this synthesis for overall yield? A: The sulfonation and the subsequent reduction are often the most challenging steps. Optimizing the conditions for these two transformations will likely have the most significant impact on the overall yield.
Q: Are there alternative routes to synthesize this compound? A: Yes, other synthetic strategies could be employed. For instance, a Sandmeyer reaction starting from 5-amino-1,3-benzodioxole, followed by bromination and then conversion of the amino group to a thiol via its diazonium salt is a potential alternative. Another possibility is the Newman-Kwart rearrangement, which would involve the synthesis of the corresponding 6-bromo-1,3-benzodioxol-5-ol.
Q: What are the main safety precautions to consider during this synthesis? A:
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Bromine and N-Bromosuccinimide: These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sulfuric Acid and Thionyl Chloride: These are highly corrosive. Use with extreme caution and appropriate PPE. Quenching of these reagents is highly exothermic.
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Lithium Aluminum Hydride: This reagent is highly reactive with water and can ignite. Use only in anhydrous solvents under an inert atmosphere.
Q: How can I confirm the identity and purity of the final product? A: A combination of analytical techniques should be used:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify the positions of the substituents.
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Mass Spectrometry: To confirm the molecular weight of the product.
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FTIR Spectroscopy: To identify the characteristic S-H stretch of the thiol group.
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Melting Point: A sharp melting point is indicative of high purity for a solid compound.
Experimental Protocols
A detailed hypothetical protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of 5-Bromo-1,3-benzodioxole
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To a solution of 1,3-benzodioxole (1.0 eq) in glacial acetic acid at 0°C, add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
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Upon completion, pour the reaction mixture into water and extract with dichloromethane.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Step 2: Synthesis of 6-Bromo-1,3-benzodioxole-5-sulfonic acid
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Add 5-Bromo-1,3-benzodioxole (1.0 eq) slowly to fuming sulfuric acid (20% SO₃) at 0°C.
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Allow the mixture to warm to room temperature and then heat to 50°C for 12 hours.
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Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 6-Bromo-1,3-benzodioxole-5-sulfonyl chloride
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To a flask containing 6-Bromo-1,3-benzodioxole-5-sulfonic acid (1.0 eq), add thionyl chloride (3.0 eq) and a catalytic amount of DMF.
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Reflux the mixture for 3-4 hours under a nitrogen atmosphere.
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Cool the reaction to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.
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The crude sulfonyl chloride can be used in the next step without further purification.
Step 4: Synthesis of this compound
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Dissolve the crude 6-Bromo-1,3-benzodioxole-5-sulfonyl chloride (1.0 eq) in glacial acetic acid.
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Add zinc dust (4.0 eq) portion-wise to the solution, maintaining the temperature below 40°C.
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Stir the mixture at room temperature for 8-10 hours.
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Filter the reaction mixture to remove excess zinc and inorganic salts.
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Dilute the filtrate with water and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude thiol by column chromatography on silica gel.
Visualizations
Technical Support Center: Purification of Crude 6-Bromo-1,3-benzodioxole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Bromo-1,3-benzodioxole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. A likely synthesis involves the conversion of 6-bromo-1,3-benzodioxole-5-carbaldehyde (6-bromopiperonal) to a sulfonyl chloride, followed by reduction. Potential impurities include:
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Unreacted 6-bromo-1,3-benzodioxole-5-carbaldehyde: The starting material for the synthesis.
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6-Bromo-1,3-benzodioxole-5-sulfonyl chloride: An intermediate in the synthesis.
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Bis(6-bromo-1,3-benzodioxol-5-yl) disulfide: Formed by oxidation of the thiol product.
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Over-brominated or isomeric benzodioxole derivatives: Side products from the bromination of piperonal.[1]
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Residual reagents and solvents: From the various synthetic and work-up steps.
Q2: this compound is air-sensitive. How can I prevent its oxidation during purification?
A2: Thiols are susceptible to oxidation to disulfides, especially in the presence of air and metal ions. To minimize oxidation:
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Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
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Use degassed solvents for all purification steps.
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Consider adding a small amount of a reducing agent like dithiothreitol (DTT) to solutions, although this will need to be removed in a final purification step.
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Store the purified compound under an inert atmosphere at low temperatures.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the thiol from its impurities. Visualization can be achieved using a UV lamp (254 nm), as the aromatic ring should be UV-active. Staining with iodine vapor or a potassium permanganate solution can also be effective for visualizing thiols and other functional groups.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of crude this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Good starting points for screening are ethanol, isopropanol, or mixtures of toluene and heptane. |
| Product oils out upon cooling. | The boiling point of the solvent is too high, or the product is melting. The product is significantly less soluble at the boiling point of the solvent. | Use a lower-boiling point solvent. Try a solvent mixture where the product has slightly lower solubility at the boiling point. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| No crystals form upon cooling. | The solution is not saturated. The product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath or freezer. If the product is highly soluble, consider using an anti-solvent precipitation technique. |
| Crystals are colored or appear impure. | Co-precipitation of impurities. | Ensure the product is fully dissolved at the higher temperature, leaving insoluble impurities behind for hot filtration. Consider a pre-purification step like a charcoal treatment to remove colored impurities. A second recrystallization may be necessary. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the product. Wash the collected crystals with a minimal amount of ice-cold solvent. Recover more product from the mother liquor by concentrating it and cooling again. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not move from the baseline (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture. A small amount of methanol in dichloromethane can be used for very polar compounds.[2][3] |
| All compounds run with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent. For instance, increase the percentage of hexanes in a hexanes/ethyl acetate mixture. |
| Poor separation between the product and an impurity. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. For example, switch from hexanes/ethyl acetate to dichloromethane/methanol or toluene/ethyl acetate. Ensure proper column packing to avoid channeling. |
| Streaking or tailing of spots on TLC and broad bands on the column. | The compound is acidic and interacting strongly with the silica gel. The column is overloaded. | Add a small amount of a modifier to the eluent, such as 0.5-1% acetic acid, to improve the peak shape of acidic compounds. Ensure the amount of crude material loaded is appropriate for the column size (typically 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| Product appears to be degrading on the column. | The silica gel is too acidic. The compound is unstable to prolonged contact with the stationary phase. | Deactivate the silica gel by treating it with a base like triethylamine before preparing the column. Use a less acidic stationary phase like alumina (neutral or basic).[2] Run the column faster (flash chromatography) to minimize contact time. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound. Solvent selection is critical and may require preliminary screening.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, toluene, or mixtures with heptane)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum. To prevent oxidation, the vacuum can be replaced with an inert gas before storage.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for the purification of crude this compound by flash column chromatography. The eluent system should be determined by prior TLC analysis.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Chromatography column
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Eluent (e.g., hexanes/ethyl acetate mixture)
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Sand
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Collection tubes
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that gives the target thiol an Rf value of approximately 0.25-0.35 and provides good separation from major impurities. A good starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a small layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
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Allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
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Add a thin layer of sand on top of the silica gel.
-
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Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
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Carefully apply the sample solution to the top of the silica gel bed.
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Drain the solvent until the sample is absorbed onto the silica.
-
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Elution:
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Carefully add the eluent to the top of the column.
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Apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
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Collect fractions in test tubes.
-
-
Fraction Analysis:
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Monitor the elution of the compounds by TLC analysis of the collected fractions.
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Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₅BrO₂S | 233.09 | Not available | Not available |
| 6-Bromo-1,3-benzodioxole-5-carbaldehyde | C₈H₅BrO₃ | 229.03 | 128-132[4] | Not available |
| 6-Bromo-1,3-benzodioxole-5-sulfonyl chloride | C₇H₄BrClO₄S | 311.53 | Not available | Not available |
| Bis(6-bromo-1,3-benzodioxol-5-yl) disulfide | C₁₄H₈Br₂O₄S₂ | 464.16 | Not available | Not available |
| 1,3-Benzodioxole-5-carbaldehyde (Piperonal) | C₈H₆O₃ | 150.13 | 35-39 | 263 |
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Polarity of Compound | Suggested Solvent System |
| Non-polar | Hexanes / Toluene |
| Intermediate Polarity | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1)[2] |
| Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5)[3] |
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for purification of this compound.
References
Technical Support Center: Synthesis of 6-Bromo-1,3-benzodioxole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1,3-benzodioxole-5-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: Bromination of Piperonal to 6-Bromopiperonal
Q1: The bromination of piperonal is producing a mixture of products, including unreacted starting material and a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
A1: Achieving high selectivity for mono-bromination requires careful control of reaction conditions. Here are some troubleshooting steps:
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Stoichiometry: Ensure the molar ratio of bromine to piperonal is precisely controlled. An excess of bromine will lead to the formation of di-brominated species. Start with a 1:1 molar ratio and adjust as needed based on in-process monitoring.
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Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to control the reaction rate and reduce the likelihood of over-bromination. Exothermic reactions can lead to a rapid increase in temperature and decreased selectivity.
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Solvent: The choice of solvent can influence the regioselectivity. Acetic acid is a commonly used solvent for this type of reaction.
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Slow Addition: Add the bromine solution dropwise to the solution of piperonal over an extended period. This maintains a low concentration of bromine in the reaction mixture at any given time, favoring mono-substitution.
Potential Side Reactions in Bromination:
| Side Product | Likely Cause | Suggested Corrective Action |
| 2,6-Dibromo-1,3-benzodioxole-5-carbaldehyde | Excess bromine, elevated reaction temperature. | Use a 1:1 or slightly less than stoichiometric amount of bromine. Maintain low reaction temperature and add bromine slowly. |
| Unreacted Piperonal | Insufficient bromine, short reaction time. | Ensure complete addition of the stoichiometric amount of bromine and monitor the reaction to completion (e.g., by TLC or GC). |
| Oxidized byproducts (e.g., carboxylic acid) | Presence of oxidizing impurities, prolonged exposure to air. | Use high-purity reagents and solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Step 2: Reduction of 6-Bromopiperonal to (6-Bromo-1,3-benzodioxol-5-yl)methanol
Q2: The reduction of 6-bromopiperonal with sodium borohydride is incomplete, or I am observing side products. What could be the issue?
A2: Incomplete reduction or the formation of side products can often be addressed by optimizing the reaction conditions.
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Reagent Purity and Stoichiometry: Use freshly opened or properly stored sodium borohydride. A slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents) is typically used to ensure complete reduction.
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Solvent: The reaction is commonly performed in alcoholic solvents like methanol or ethanol. Ensure the solvent is anhydrous if side reactions with water are a concern.
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Temperature: The reaction is typically carried out at a low temperature (0 °C) to control the rate of hydride addition and is then allowed to warm to room temperature.
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Work-up Procedure: A careful acidic work-up is necessary to quench the excess reducing agent and protonate the resulting alkoxide.
Potential Side Reactions in Reduction:
| Side Product | Likely Cause | Suggested Corrective Action |
| Unreacted 6-Bromopiperonal | Insufficient reducing agent, short reaction time, low temperature. | Use a slight excess of NaBH₄, allow the reaction to proceed to completion (monitor by TLC), and ensure it warms to room temperature. |
| Over-reduction Products (rare for NaBH₄) | Contamination with a stronger reducing agent. | Ensure the purity of the sodium borohydride. |
| Borate Esters | Incomplete hydrolysis during work-up. | Ensure a thorough acidic work-up to hydrolyze any borate ester intermediates. |
Step 3: Conversion of (6-Bromo-1,3-benzodioxol-5-yl)methanol to this compound
Q3: During the conversion of the alcohol to the thiol, I am getting a significant amount of the corresponding disulfide. How can I minimize its formation?
A3: The oxidation of thiols to disulfides is a very common side reaction, especially in the presence of air.
-
Inert Atmosphere: Perform the reaction and the subsequent work-up and purification under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reducing Agents in Work-up/Purification: During the work-up, a mild reducing agent can be added to reduce any disulfide that has formed back to the thiol. For purification by chromatography, it is sometimes recommended to use deoxygenated solvents.
-
Thiol Protecting Groups: An alternative strategy is to introduce the sulfur atom as a protected thiol, such as a thioacetate. The thioacetate can be formed, for example, via a Mitsunobu reaction with thiolacetic acid. The protecting group is then removed in a final step under non-oxidizing conditions.
Potential Side Reactions in Alcohol to Thiol Conversion:
| Side Product | Likely Cause | Suggested Corrective Action |
| Bis(6-bromo-1,3-benzodioxol-5-yl)methyl disulfide | Oxidation of the thiol product by atmospheric oxygen. | Work under an inert atmosphere, use degassed solvents, and consider adding a mild reducing agent during work-up. |
| Unreacted (6-Bromo-1,3-benzodioxol-5-yl)methanol | Incomplete reaction. | Ensure the use of appropriate reagents and reaction conditions for the conversion of an alcohol to a thiol (e.g., via a tosylate or mesylate followed by substitution with a sulfur nucleophile, or a Mitsunobu reaction). Monitor the reaction to completion. |
| Elimination Products (if applicable) | Use of a strong, non-nucleophilic base with a corresponding leaving group. | Choose reaction conditions that favor substitution over elimination. For example, using a soft nucleophile like the thiolate anion. |
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for the synthesis of this compound?
A: The most common and commercially available starting material is piperonal (also known as heliotropin or 1,3-benzodioxole-5-carbaldehyde).[1][2]
Q: What are the typical yields for each step of the synthesis?
A: While yields can vary depending on the specific conditions and scale, the following are generally expected for these types of transformations:
| Reaction Step | Typical Yield Range |
| Bromination of Piperonal | 70-90% |
| Reduction of 6-Bromopiperonal | 85-95% |
| Conversion of (6-Bromo-1,3-benzodioxol-5-yl)methanol to the thiol | 60-80% |
Q: How can I purify the final product, this compound?
A: Purification of thiols can be challenging due to their propensity to oxidize. Column chromatography on silica gel is a common method, but care must be taken to use deoxygenated solvents and to work quickly. Distillation under reduced pressure is another option if the compound is thermally stable. If disulfide is a major impurity, it may be necessary to treat the crude product with a reducing agent (e.g., dithiothreitol (DTT) in catalytic amounts, or triphenylphosphine) prior to final purification.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Bromine: is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Borohydride: is flammable and can react with water to produce flammable hydrogen gas.
-
Thiols: are known for their strong, unpleasant odors. All manipulations should be carried out in a fume hood.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt these procedures to their specific laboratory conditions and scale.
Protocol 1: Synthesis of 6-Bromopiperonal
-
Dissolve piperonal (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the addition funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-bromopiperonal.
Protocol 2: Synthesis of (6-Bromo-1,3-benzodioxol-5-yl)methanol
-
Suspend 6-bromopiperonal (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the disappearance of the aldehyde.
-
Cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Conversion of (6-Bromo-1,3-benzodioxol-5-yl)methanol to this compound (via Thioacetate)
-
Dissolve (6-Bromo-1,3-benzodioxol-5-yl)methanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Add thiolacetic acid (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure and purify the crude thioacetate by column chromatography.
-
Dissolve the purified thioacetate in methanol under an argon atmosphere.
-
Add a solution of sodium methoxide in methanol (or another suitable base like K₂CO₃) and stir at room temperature until the deacetylation is complete (monitor by TLC).
-
Neutralize the reaction with a mild acid (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol. Further purification can be done by column chromatography using deoxygenated solvents.
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Common Side Reactions
Caption: Key side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Overcoming solubility issues with 6-Bromo-1,3-benzodioxole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Bromo-1,3-benzodioxole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are likely to dissolve this compound?
A2: Based on the principle of "like dissolves like," polar aprotic solvents and some polar protic solvents are good starting points for solubilizing this compound. Common choices include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (ACN)
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Q3: Can I improve the aqueous solubility of this compound?
A3: Yes, several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods, which are detailed in the troubleshooting guide below, include pH adjustment, the use of co-solvents, and the addition of solubilizing agents like surfactants or cyclodextrins.[1][2][3][4][5][6]
Q4: How does pH affect the solubility of this compound?
A4: The thiol group (-SH) is weakly acidic and can be deprotonated to form a thiolate anion (-S⁻) under basic conditions. This ionization increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions. Therefore, adjusting the pH of the solution to a value above the pKa of the thiol group should increase its solubility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
Initial Assessment: Visualizing the Problem
The first step is to identify the nature of the solubility issue. The following flowchart illustrates a general troubleshooting workflow.
Caption: A general workflow for troubleshooting solubility issues.
Experimental Protocols for Solubility Enhancement
If the compound remains insoluble in the desired solvent system, the following methods can be systematically applied.
This technique is particularly useful for improving solubility in aqueous or semi-aqueous solutions.
Protocol:
-
Prepare a suspension of this compound in the desired aqueous buffer at a low concentration (e.g., 1 mg/mL).
-
While stirring, slowly add a base (e.g., 0.1 M NaOH or an organic base like triethylamine) dropwise.
-
Monitor the pH and observe for dissolution of the solid.
-
Continue adding the base until the compound dissolves or the desired pH is reached. Be mindful of the stability of your compound at high pH.
-
If precipitation occurs upon standing, the solution may be supersaturated, and a lower concentration should be used.
The addition of a water-miscible organic solvent can significantly increase the solubility of a lipophilic compound in an aqueous solution.[1][2]
Protocol:
-
Dissolve this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol).
-
To this solution, slowly add the aqueous buffer or medium while stirring.
-
Observe for any signs of precipitation. If precipitation occurs, a higher proportion of the organic co-solvent is needed.
-
It is crucial to keep the final concentration of the organic solvent low enough to not interfere with downstream biological assays, if applicable.
The following table provides a hypothetical example of the effect of different co-solvents on the solubility of this compound.
| Co-solvent System (v/v) | Apparent Solubility (µg/mL) | Observations |
| 100% Water | < 1 | Insoluble |
| 10% Ethanol in Water | 15 | Slight improvement |
| 20% Ethanol in Water | 50 | Moderate solubility |
| 10% DMSO in Water | 100 | Good solubility |
| 20% DMSO in Water | > 500 | Freely soluble |
Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[4]
Protocol:
-
Prepare a stock solution of a surfactant (e.g., Tween® 80, Sodium Dodecyl Sulfate - SDS) in the desired aqueous buffer. The concentration should be above the critical micelle concentration (CMC).
-
Add the surfactant solution to the solid this compound.
-
Stir the mixture, and if necessary, gently warm or sonicate to facilitate micelle formation and encapsulation.
-
Allow the solution to cool to room temperature and observe for any precipitation.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate nonpolar molecules, thereby increasing their aqueous solubility.[7]
Protocol:
-
Prepare a stock solution of a cyclodextrin derivative (e.g., 2-Hydroxypropyl-β-cyclodextrin - HP-β-CD) in the aqueous buffer.
-
Add the solid this compound to the cyclodextrin solution.
-
Stir the mixture vigorously for several hours or overnight at a controlled temperature.
-
Filter or centrifuge the solution to remove any undissolved compound and determine the concentration of the solubilized compound in the supernatant.
The following diagram illustrates the decision-making process for selecting a solubility enhancement technique.
Caption: A decision tree for choosing a solubility enhancement strategy.
Summary of Quantitative Data for Solubility Enhancement
The following table summarizes hypothetical solubility data for this compound using various enhancement techniques. These values are for illustrative purposes and should be determined experimentally.
| Method | Reagent/System | Concentration of Agent | Apparent Solubility (µg/mL) |
| pH Adjustment | pH 7.4 Buffer | - | < 1 |
| pH 9.0 Buffer | - | 50 | |
| Co-solvency | 10% (v/v) DMSO in water | 10% | 100 |
| 20% (v/v) Ethanol in water | 20% | 50 | |
| Surfactant | 1% (w/v) Tween® 80 | 1% | 250 |
| Complexation | 5% (w/v) HP-β-CD | 5% | 400 |
References
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-1,3-benzodioxole-5-thiol Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the derivatization of 6-Bromo-1,3-benzodioxole-5-thiol.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
A1: The most common derivatization reactions for this thiol involve targeting the reactive thiol (-SH) group. These include:
-
S-Alkylation: To introduce alkyl, aryl, or other functional groups, forming thioethers.
-
Disulfide Bond Formation: To create symmetrical or unsymmetrical disulfides.
Q2: What are the key challenges in working with this compound?
A2: Researchers may encounter the following challenges:
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Oxidation: The thiol group is susceptible to oxidation, especially in the presence of air, leading to the formation of the corresponding disulfide as an impurity.
-
Low Nucleophilicity: The electron-withdrawing nature of the bromine atom and the benzodioxole ring can reduce the nucleophilicity of the thiol, potentially requiring harsher reaction conditions for alkylation.
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Steric Hindrance: The substitution pattern on the aromatic ring may cause steric hindrance, affecting the accessibility of the thiol group.
-
Purification: Separating the desired product from starting material and potential side products, such as the disulfide, can be challenging.
Q3: How can I prevent the oxidation of the thiol to a disulfide during storage and reactions?
A3: To minimize oxidation, consider the following precautions:
-
Inert Atmosphere: Store the thiol and perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Reducing Agents: In some cases, a small amount of a reducing agent can be added, but this must be compatible with your desired reaction.
-
Low Temperature Storage: Store the compound at low temperatures as recommended by the supplier.
II. Troubleshooting Guides
A. S-Alkylation Reactions
This guide addresses common issues encountered during the S-alkylation of this compound to form thioethers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently Basic Conditions: The thiol may not be fully deprotonated to the more nucleophilic thiolate. 2. Low Reactivity of Alkylating Agent: The alkyl halide or other electrophile may not be reactive enough. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Choice of Base: Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) to ensure complete deprotonation. The pKa of aromatic thiols is typically lower than aliphatic thiols, but the electron-withdrawing groups on this substrate may influence this. 2. Activate Alkylating Agent: If using an alkyl halide, consider switching from a chloride to a bromide or iodide, which are better leaving groups. Alternatively, use a more reactive electrophile like a triflate or tosylate. 3. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Disulfide Byproduct | 1. Presence of Oxygen: The thiolate is highly susceptible to oxidation by atmospheric oxygen. | 1. Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (N₂ or Ar). 2. Degassed Solvents: Use freshly degassed solvents. |
| Multiple Products Observed | 1. Side Reactions of the Alkylating Agent: The alkylating agent may have other reactive sites. 2. Reaction with the Benzodioxole Ring: Under very harsh conditions, other parts of the molecule could react. | 1. Use a More Specific Alkylating Agent: Choose an electrophile with a single, highly reactive site. 2. Milder Conditions: Attempt the reaction under milder conditions (lower temperature, weaker base) to improve selectivity. |
B. Disulfide Bond Formation
This guide addresses common issues encountered during the synthesis of disulfides from this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inefficient Oxidant: The chosen oxidizing agent may not be effective for this specific thiol. 2. Incorrect pH: The pH of the reaction medium can significantly affect the rate of disulfide formation. | 1. Choice of Oxidant: A variety of oxidants can be used, ranging from mild (air, DMSO) to more potent ones (I₂, H₂O₂). The choice depends on the desired reaction rate and compatibility with other functional groups. For unsymmetrical disulfides, a two-step procedure involving activation of one thiol is often necessary. 2. pH Optimization: The rate of thiol-disulfide exchange is often pH-dependent. Experiment with buffered solutions if applicable to your reaction system. |
| Formation of Over-oxidized Products | 1. Harsh Oxidizing Conditions: Strong oxidants can lead to the formation of sulfinic or sulfonic acids. | 1. Use Milder Oxidants: Employ milder oxidizing agents like air or DMSO. 2. Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. |
| Difficulty in Forming Unsymmetrical Disulfides | 1. Mixture of Products: Direct co-oxidation of two different thiols often leads to a statistical mixture of symmetrical and unsymmetrical disulfides. | 1. Two-Step Synthesis: A common strategy is to first activate one thiol by converting it into a sulfenyl halide or a related species. This activated thiol can then react with a second, different thiol to selectively form the unsymmetrical disulfide. |
III. Experimental Protocols
A. General Protocol for S-Alkylation
This is a general starting point; specific conditions will need to be optimized for your particular alkylating agent.
-
Preparation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or acetone) under an inert atmosphere, add a base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the thiolate.
-
Addition of Electrophile: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. General Protocol for Symmetrical Disulfide Formation
This protocol utilizes a mild oxidant.
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM, THF).
-
Reaction: Add a mild oxidizing agent, such as a slight excess of iodine (I₂), portion-wise at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is often rapid.
-
Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude disulfide can be purified by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Comparison of Bases for S-Alkylation
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Potential Issues |
| K₂CO₃ | DMF | 25-80 | 2-24 | Moderate reaction times, may require heating. |
| Cs₂CO₃ | Acetonitrile | 25-60 | 1-12 | Milder and often more effective than K₂CO₃. |
| NaH | THF/DMF | 0-25 | 0.5-6 | Highly effective but requires strict anhydrous conditions. |
Table 2: Common Oxidizing Agents for Disulfide Formation
| Oxidant | Solvent | Temperature (°C) | Key Features |
| Air (O₂) | DMF, with base | 25-100 | Mild, "green" option, but can be slow. |
| DMSO | - | >100 | Can serve as both solvent and oxidant at high temperatures. |
| I₂ | DCM, THF, MeOH | 0-25 | Fast and efficient, excess is easily quenched. |
| H₂O₂ | Various | 0-25 | "Green" oxidant, but can lead to over-oxidation if not controlled. |
V. Visualizations
Caption: S-Alkylation Experimental Workflow.
Caption: Troubleshooting Disulfide Formation.
Preventing oxidation of 6-Bromo-1,3-benzodioxole-5-thiol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 6-Bromo-1,3-benzodioxole-5-thiol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bridge between two molecules, resulting in the dimer 1,2-bis(6-bromo-1,3-benzodioxol-5-yl)disulfane. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. This process is often accelerated by the presence of oxygen, light, and basic conditions.
Q2: What are the ideal storage conditions for solid this compound?
A2: To minimize oxidation, solid this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][2][3] It is also recommended to store the compound at low temperatures (e.g., -20°C) and protected from light.[4]
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are also susceptible to oxidation. It is crucial to use deoxygenated solvents. Solvents can be deoxygenated by bubbling an inert gas like argon or nitrogen through them. Store the solutions in tightly sealed containers, under an inert atmosphere, at low temperatures, and protected from light. For prolonged storage, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C.
Q4: Can the pH of the solution affect the stability of this compound?
A4: Yes, the pH of the solution can significantly impact the stability of thiols. Thiol oxidation is generally faster at higher (alkaline) pH values because the deprotonated thiolate anion (R-S⁻) is more readily oxidized than the protonated thiol (R-SH).[1] Therefore, for storage in solution, maintaining a slightly acidic pH (around 6.5) can help to slow down oxidation.[5] However, very low pH might promote the formation of other degradation products like sulfinic or sulfonic acids.[1]
Q5: Are there any additives that can help prevent oxidation in solution?
A5: While not always ideal as they can interfere with downstream applications, antioxidants can be used in some cases. However, for maintaining the purity of the starting material, the primary focus should be on anaerobic handling and proper storage conditions. Chelating agents like EDTA can also be beneficial as metal ions can catalyze thiol oxidation.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid material (e.g., yellowing) | Oxidation of the thiol group. | Discard the material if heavily discolored. For minor discoloration, purification by recrystallization or chromatography may be possible, but prevention is key. Ensure future storage is under an inert atmosphere and at low temperatures. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Formation of disulfide dimer or other oxidation products. | Compare the new peaks with known standards of the disulfide or other potential oxidation products. If oxidation is confirmed, review storage and handling procedures. Consider repurifying the material if necessary. |
| Reduced reactivity in subsequent experiments | The thiol group has been oxidized and is no longer available for the desired reaction. | Confirm the purity of the starting material before use. If oxidation is suspected, use a fresh, properly stored batch of the compound. |
| Precipitate formation in a stored solution | The disulfide dimer may be less soluble than the thiol, leading to precipitation. | Analyze the precipitate to confirm its identity. If it is the disulfide, the solution has been compromised by oxidation. Prepare fresh solutions using deoxygenated solvents and store under inert gas. |
Experimental Protocols
Protocol 1: Monitoring Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to monitor the purity of this compound and detect the formation of its disulfide dimer.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the thiol in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase gradient. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Gradient: A typical gradient could be 50-95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
-
-
Analysis: Inject the sample and analyze the chromatogram. The thiol should elute as a major peak. The disulfide dimer, being less polar, will typically have a longer retention time. The presence and growth of this peak over time indicate oxidation.
Protocol 2: Preparation and Storage of a Stock Solution
This protocol describes how to prepare and store a stock solution of this compound to minimize oxidation.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, DMSO)
-
Inert gas (argon or nitrogen)
-
Schlenk flask or vial with a septum-sealed cap
-
Syringes and needles
Method:
-
Deoxygenate Solvent: Bubble argon or nitrogen gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a glove box or under a stream of inert gas, weigh the desired amount of this compound into a dry Schlenk flask or vial.
-
Dissolution: Using a syringe, transfer the deoxygenated solvent to the flask containing the thiol. Swirl gently to dissolve.
-
Storage:
-
Seal the flask or vial tightly under a positive pressure of the inert gas.
-
Wrap the container in aluminum foil to protect it from light.
-
Store at -20°C or below.
-
For long-term storage, aliquot the solution into smaller vials to avoid repeated freeze-thaw cycles and exposure to air of the entire stock.
-
Visualizations
Caption: Oxidation pathway of this compound.
References
Troubleshooting guide for 6-Bromo-1,3-benzodioxole-5-thiol reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-1,3-benzodioxole-5-thiol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and reaction of this compound.
Synthesis & Purification
Question: My synthesis of this compound from the corresponding aniline (via diazotization and subsequent reaction with a sulfur source) has a very low yield. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of aryl thiols from anilines are common. Several factors could be at play:
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable, especially at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization and subsequent reaction.
-
Side Reactions: The diazonium group can be displaced by other nucleophiles present in the reaction mixture, leading to byproducts.
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Oxidation of the Thiol: The newly formed thiol is susceptible to oxidation to the corresponding disulfide, especially during workup and purification.
Solutions:
| Parameter | Recommendation |
| Temperature | Maintain strict temperature control (0-5 °C) during the entire process until the diazonium salt is consumed. |
| Atmosphere | Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2] |
| Workup | Use degassed solvents for extraction and handle the product quickly. An acidic wash can help to protonate the thiolate and reduce oxidation. |
| Purification | If column chromatography is necessary, consider using acidic silica or alumina to minimize oxidation.[2] Alternatively, purification of a more stable derivative (e.g., a thioacetate) followed by deprotection can be a good strategy.[2] |
Question: I am observing a significant amount of a higher molecular weight impurity in my final product, which I suspect is the disulfide. How can I prevent its formation and remove it?
Answer:
Disulfide formation is a primary side reaction for thiols due to their susceptibility to oxidation.[3]
Prevention:
-
Inert Atmosphere: As mentioned above, working under an inert atmosphere is critical.[1][2]
-
Reducing Agents: During workup, a small amount of a mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), can be added to the aqueous phase to reduce any disulfide that has formed.
Removal:
-
Reduction: The disulfide can be cleaved back to the thiol by treatment with a reducing agent like triphenylphosphine or DTT.
-
Chromatography: The disulfide is generally less polar than the thiol and can often be separated by flash column chromatography.
Reactions (e.g., S-alkylation)
Question: My S-alkylation reaction with an alkyl halide is sluggish and gives a low yield of the desired thioether. What can I do to improve the reaction?
Answer:
Several factors can affect the rate and efficiency of S-alkylation reactions.
-
Base: The thiol needs to be deprotonated to the more nucleophilic thiolate. If a weak base is used, the deprotonation may be incomplete.
-
Solvent: A polar aprotic solvent (e.g., DMF, acetonitrile) is generally preferred for SN2 reactions.
-
Leaving Group: The rate of reaction is dependent on the leaving group of the alkyl halide (I > Br > Cl).[4]
Recommendations:
| Parameter | Recommendation |
| Base | Use a strong enough base to fully deprotonate the thiol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4] |
| Solvent | Use a dry, polar aprotic solvent like DMF or acetonitrile. |
| Temperature | Gently heating the reaction mixture may increase the rate, but be mindful of potential side reactions. |
| Alkyl Halide | If possible, use an alkyl iodide or bromide instead of a chloride.[4] |
Question: Besides the desired mono-alkylated product, I am observing a significant amount of the dialkylsulfonium salt. How can I avoid this over-alkylation?
Answer:
The thioether product can itself act as a nucleophile and react with a second molecule of the alkyl halide to form a sulfonium salt.[3]
Solutions:
-
Stoichiometry: Use a slight excess of the thiol relative to the alkyl halide.
-
Slow Addition: Add the alkyl halide slowly to the solution of the deprotonated thiol. This maintains a low concentration of the alkylating agent and favors the reaction with the more nucleophilic thiolate over the neutral thioether.
-
Temperature: Running the reaction at a lower temperature can sometimes help to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound?
While the exact pKa has not been reported, aryl thiols are generally more acidic than aliphatic thiols and phenols, with pKa values typically in the range of 6-8. The electron-withdrawing effect of the bromine atom would be expected to slightly lower the pKa compared to an unsubstituted analog.
Q2: How should I store this compound?
To minimize oxidation to the disulfide, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer).
Q3: What are the best analytical techniques to monitor reactions involving this compound?
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of a reaction. The thiol is generally more polar than the corresponding thioether or disulfide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the thiol proton (which is often broad and may exchange with D₂O) and to characterize the aromatic protons.
-
Mass Spectrometry (MS): Can be used to confirm the mass of the desired product and identify any byproducts.
Q4: Is this compound odorous?
Yes, thiols are known for their strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood.[5]
Q5: How should I dispose of waste containing this thiol?
Thiol-containing waste should be quenched with an oxidizing agent like bleach before disposal to neutralize the odor and reactivity.[5] Glassware should also be soaked in a bleach solution before washing.[5]
Experimental Protocols
General Protocol for S-Alkylation
This is a general procedure and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Solvent and Base: Add dry, degassed DMF (or another suitable polar aprotic solvent) and a base (e.g., K₂CO₃, 1.5 eq).
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature (or with gentle heating if necessary) and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
S-Alkylation Reaction Pathway
Caption: The general pathway for the S-alkylation of the thiol.
Disulfide Formation Side Reaction
Caption: The oxidative formation of the disulfide byproduct.
References
Catalyst selection for efficient reactions of 6-Bromo-1,3-benzodioxole-5-thiol
Welcome to the technical support center for catalyst selection and troubleshooting in reactions involving 6-Bromo-1,3-benzodioxole-5-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sulfur-containing aryl bromide in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
The primary reason for poor performance in palladium-catalyzed cross-coupling reactions is catalyst poisoning by the thiol (-SH) group.[1][2][3] Sulfur compounds are known to strongly adsorb to the surface of metal catalysts, particularly palladium, blocking the active sites required for the catalytic cycle.[1][4][5] This leads to rapid deactivation of the catalyst and results in incomplete conversion or complete reaction failure.
Q2: What are the most common reactions for this type of molecule, and what are the initial challenges?
This compound is a versatile building block, typically used in cross-coupling reactions to form C-C, C-N, C-O, or C-S bonds. Key reactions include:
-
Suzuki-Miyaura Coupling: Forms a C-C bond with a boronic acid/ester. The thiol group is highly problematic in this reaction.[3]
-
Buchwald-Hartwig Amination: Forms a C-N bond with an amine. This reaction is also susceptible to catalyst poisoning.[6][7]
-
Sonogashira Coupling: Forms a C-C bond with a terminal alkyne. This reaction often uses a dual palladium/copper catalyst system, both of which can be affected by sulfur.[8][9][10]
-
Heck Reaction: Forms a C-C bond with an alkene. Catalyst deactivation is a significant concern.[11]
-
Ullmann Condensation: Typically uses a copper catalyst to form C-O, C-S, or C-N bonds. While different from palladium catalysis, copper catalysts can also be poisoned by thiols.[12]
The central challenge across all these reactions is preventing the thiol group from deactivating the catalyst.
Q3: How can I overcome the issue of catalyst poisoning by the thiol group?
The most effective strategy is to protect the thiol group prior to the cross-coupling reaction. The thiol can be converted into a more inert functional group, such as a thioether or a thioacetate, which does not interfere with the catalyst.[3] After the cross-coupling reaction is complete, the protecting group can be removed to regenerate the free thiol.
Q4: Which catalyst system should I choose for a Suzuki-Miyaura reaction with a protected this compound derivative?
For Suzuki-Miyaura reactions involving aryl bromides, several palladium catalysts are effective. The choice often depends on the specific coupling partner and the steric hindrance of the substrate. A good starting point is often a catalyst system known for its robustness.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Problem: Low to no yield when coupling a protected derivative of this compound with an arylboronic acid.
Troubleshooting Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic converter - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Analytical Methods for Monitoring 6-Bromo-1,3-benzodioxole-5-thiol Reaction Progress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring the reaction progress of 6-Bromo-1,3-benzodioxole-5-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for monitoring the reaction progress of this compound?
A1: The most common analytical methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: How can I choose the best chromatographic method (HPLC vs. GC) for my reaction?
A2: The choice between HPLC and GC depends on the volatility and thermal stability of your reactants, products, and byproducts. This compound and many of its derivatives may be amenable to both techniques. However, for less volatile or thermally sensitive compounds, HPLC is generally preferred. GC-MS is particularly useful for identifying unknown byproducts due to its extensive libraries.
Q3: What are the key challenges when analyzing thiol-containing compounds like this compound?
A3: Thiol-containing compounds can be prone to oxidation, forming disulfides. This can lead to the appearance of unexpected peaks in your chromatogram and inaccurate quantification. It is crucial to handle samples appropriately to minimize oxidation, for example, by working under an inert atmosphere or using antioxidants if they do not interfere with the analysis.
Q4: Can NMR spectroscopy be used for real-time reaction monitoring?
A4: Yes, ¹H NMR spectroscopy can be a powerful tool for monitoring reaction progress in real-time, especially for reactions that are relatively slow.[1] It allows for the simultaneous observation of the disappearance of starting materials and the appearance of products without the need for sample workup and separation.
Q5: How can I confirm the identity of a suspected byproduct in my reaction mixture?
A5: Mass Spectrometry (MS), often coupled with a chromatographic technique like GC or HPLC, is the most definitive method for identifying byproducts. The mass spectrum provides the molecular weight and fragmentation pattern of the compound, which can be used to elucidate its structure.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing for this compound | 1. Secondary interactions between the thiol group and the stationary phase. 2. Column overload. | 1. Adjust the mobile phase pH to suppress ionization of the thiol. 2. Use a column with a different stationary phase (e.g., end-capped C18). 3. Reduce the injection volume or sample concentration. |
| Ghost Peaks Appearing in the Chromatogram | 1. Carryover from a previous injection. 2. Contamination in the mobile phase or sample solvent. | 1. Implement a robust needle wash protocol. 2. Run blank injections to identify the source of contamination. 3. Use high-purity solvents.[2] |
| Irreproducible Retention Times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump. | 1. Use a column oven to maintain a constant temperature.[3] 2. Prepare fresh mobile phase daily and ensure thorough mixing. 3. Degas the mobile phase and prime the pump.[3][4] |
| Loss of Analyte/Appearance of New Peaks Over Time | Oxidation of the thiol to a disulfide. | 1. Prepare samples fresh and analyze them promptly. 2. Consider adding a small amount of a non-interfering antioxidant to the sample. 3. Store samples in an inert atmosphere if possible. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Fronting or Tailing) | 1. Active sites in the injector liner or column. 2. Inappropriate injection temperature. | 1. Use a deactivated liner and column. 2. Optimize the injection temperature to ensure complete volatilization without degradation. |
| No Peak or Very Small Peak for this compound | 1. Thermal degradation in the injector or column. 2. Adsorption of the analyte. | 1. Lower the injector and oven temperatures. 2. Check for and replace any active components in the flow path. |
| Baseline Noise or Spikes | 1. Septum bleed. 2. Contaminated carrier gas. 3. Electrical interference. | 1. Use a low-bleed septum and replace it regularly. 2. Ensure high-purity carrier gas and check for leaks. 3. Check for proper grounding of the instrument.[2] |
| Poor Resolution Between Reactant and Product | Inadequate separation on the column. | 1. Optimize the oven temperature program (e.g., use a slower ramp rate). 2. Use a longer column or a column with a different stationary phase.[2] |
Experimental Protocols
General HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, then return to 30% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
General GC-MS Method for Reaction Monitoring
-
Column: HP-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
Data Presentation
Representative HPLC Retention Data
| Compound | Retention Time (min) |
| This compound (Starting Material) | 8.5 |
| Corresponding Disulfide (Potential Product/Byproduct) | 12.2 |
| A Hypothetical Product | 10.1 |
Representative GC-MS Retention and Mass Data
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (Starting Material) | 9.8 | 233, 235 (M+), 154 |
| Corresponding Disulfide (Potential Product/Byproduct) | 15.2 | 464, 466, 468 (M+) |
| A Hypothetical Product | 11.5 | Varies depending on the product structure |
Visualizations
HPLC Troubleshooting Workflow
General Reaction Monitoring Workflow
References
Common pitfalls in the handling of 6-Bromo-1,3-benzodioxole-5-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-1,3-benzodioxole-5-thiol.
Troubleshooting Guides
Problem: Rapid Decomposition or Discoloration of the Thiol
Q1: My solid this compound has turned yellow/brown and has a very strong, unpleasant odor upon opening a new bottle. Is it still usable?
A1: This indicates likely oxidation of the thiol to its corresponding disulfide. Thiols, especially electron-rich aryl thiols like this compound, are highly susceptible to air oxidation. The strong odor is characteristic of many thiol compounds.[1][2] While minor discoloration might not significantly impact some reactions, significant color change suggests a lower purity of the active thiol. It is recommended to test the material on a small scale first. For sensitive applications, purification by chromatography under an inert atmosphere or using freshly prepared thiol is advised.
Q2: My solution of this compound in an organic solvent rapidly changes color. What is happening and how can I prevent it?
A2: This is also a sign of oxidation, which is often accelerated in solution, especially in the presence of trace metals or basic conditions. To prevent this:
-
Use Degassed Solvents: Solvents should be thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes prior to use.
-
Inert Atmosphere: Handle the solution strictly under an inert atmosphere using Schlenk line techniques or in a glovebox.[3]
-
Avoid Basic Conditions (if possible): Thiolates, formed under basic conditions, are even more susceptible to oxidation.[3] If a base is required for your reaction, add it immediately before the next reaction step.
-
Storage: Store solutions for the shortest time possible, under an inert atmosphere, and at low temperatures.
Problem: Low or No Reactivity in Nucleophilic Substitution Reactions
Q3: I am trying to use this compound as a nucleophile, but the reaction is sluggish or fails. What could be the issue?
A3: Several factors could contribute to low reactivity:
-
Thiol Oxidation: As mentioned, the starting material may have already oxidized to the disulfide, which is not nucleophilic.
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Insufficient Activation: While thiols are good nucleophiles, their reactivity can be significantly enhanced by converting them to the corresponding thiolate with a suitable base.[4] Common bases include triethylamine, diisopropylethylamine, or for complete deprotonation, sodium hydride or potassium carbonate. The choice of base depends on the reaction conditions and the electrophile's stability.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr and other nucleophilic substitution reactions involving thiolates.[5]
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the longevity of the compound, it should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[3] For optimal stability, especially for long-term storage, it is recommended to store it at low temperatures (-20°C) and protected from light.
Q5: How can I safely handle the strong odor of this compound?
A5: The intense odor is a common challenge with thiols.[1][2]
-
Fume Hood: Always handle this compound in a well-ventilated fume hood.
-
Bleach Neutralization: Keep a beaker of bleach solution (sodium hypochlorite) in the fume hood to quench any residual thiol on spatulas or weighing paper.
-
Waste Disposal: All solid and liquid waste containing the thiol should be collected in a dedicated, sealed waste container and properly labeled. Small amounts of residual thiol on glassware can be neutralized by rinsing with a bleach solution.[6]
Q6: How should I quench a reaction containing this compound?
A6: To neutralize the reactive thiol and its odor, the reaction mixture can be quenched by adding an oxidizing agent. A common and effective method is the addition of an aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide. This will oxidize the thiol to the less odorous and non-nucleophilic disulfide or sulfonic acid.
Q7: What is the best way to clean glassware after using this compound?
A7: To effectively remove residual thiol and its odor, glassware should be rinsed with a bleach solution and allowed to soak for several hours or overnight.[3][6][7] After soaking, the glassware can be washed using standard laboratory detergents and water.[8][9]
Quantitative Data
Table 1: Relative Oxidation Susceptibility of Substituted Thiophenols
| Substituent (para to -SH) | Bond Dissociation Enthalpy (kcal/mol) | Relative Susceptibility to Oxidation |
| -NO₂ (electron-withdrawing) | ~88 | Lower |
| -H (unsubstituted) | ~86 | Moderate |
| -CH₃ (electron-donating) | ~84 | Higher |
| -OCH₃ (electron-donating) | ~83 | High |
| -O-CH₂-O- (in 1,3-benzodioxole) | Estimated to be low | Very High |
Data is generalized from trends reported in the literature.[10]
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Nucleophilic Substitution Reaction
-
Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool in a desiccator. Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen/argon inlet) and flush with inert gas.
-
Reagent Addition: In a separate flask, dissolve this compound in a degassed anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Thiolate Formation: Add a suitable base (e.g., triethylamine or potassium carbonate) to the thiol solution under an inert atmosphere. Stir for 10-15 minutes at room temperature.
-
Reaction: Slowly add the electrophile to the solution of the thiolate.
-
Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and quench by slowly adding an aqueous solution of sodium hypochlorite (bleach) until the thiol is fully consumed (can be tested with a lead acetate paper).
-
Extraction: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as required.
Protocol 2: Decontamination of Glassware
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Initial Rinse: After emptying the glassware, rinse it with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the organic residues. Dispose of the rinse solvent in the appropriate waste container.
-
Bleach Soak: Prepare a ~10% aqueous bleach solution in a container within a fume hood. Submerge the contaminated glassware in the bleach solution and allow it to soak for at least 4 hours, or preferably overnight.[6][7]
-
Rinsing: Carefully remove the glassware from the bleach bath and rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Final Cleaning: Proceed with standard glassware cleaning procedures (e.g., washing with a laboratory detergent).
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical relationships of common pitfalls in handling aryl thiols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. How To [chem.rochester.edu]
- 10. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of 6-Bromo-1,3-benzodioxole-5-thiol: A Guide for Researchers
For Immediate Publication
This guide provides a comparative analysis of the reactivity of 6-Bromo-1,3-benzodioxole-5-thiol against other common thiols, offering valuable insights for researchers, scientists, and professionals in drug development. The reactivity of thiols is a critical parameter in various biological and chemical processes, including drug metabolism, antioxidant activity, and covalent inhibitor design. This document summarizes key factors influencing thiol reactivity, presents comparative data, and provides a detailed experimental protocol for assessing thiol reactivity.
Factors Influencing Thiol Reactivity
The reactivity of thiols in nucleophilic reactions is primarily governed by the acidity of the thiol proton (pKa) and the electronic environment of the sulfur atom. A lower pKa indicates a greater tendency to form the more nucleophilic thiolate anion (RS⁻) at a given pH.[1][2] The electronic nature of substituents on an aromatic ring can significantly influence the pKa of a thiophenol. Electron-withdrawing groups (EWGs) generally decrease the pKa, making the thiol more acidic and increasing the concentration of the reactive thiolate at physiological pH. Conversely, electron-donating groups (EDGs) tend to increase the pKa.
In the case of This compound , the benzodioxole ring is generally considered to be an electron-donating group, which would be expected to increase the pKa and decrease the intrinsic reactivity of the thiolate. However, the presence of the bromine atom, an electron-withdrawing group, at the 6-position will counteract this effect to some extent by lowering the pKa. The net effect on reactivity will depend on the balance of these opposing electronic influences.
Comparative Reactivity Data
| Thiol | Substituent(s) | pKa | Predicted Relative Reactivity |
| Thiophenol | None | 6.62[1] | Moderate |
| 4-Methylthiophenol | 4-CH₃ (EDG) | 6.82 | Lower |
| 4-Methoxythiophenol | 4-OCH₃ (EDG) | 6.83 | Lower |
| 4-Chlorothiophenol | 4-Cl (EWG) | 6.27 | Higher |
| 4-Bromothiophenol | 4-Br (EWG) | 6.18 | Higher |
| 4-Nitrothiophenol | 4-NO₂ (Strong EWG) | 4.58 | Highest |
| This compound | 5-SH, 6-Br (EWG), 1,3-benzodioxole (EDG) | Est. ~6.5 | Moderate |
Estimated pKa for this compound is based on the combined electronic effects of the electron-donating methylenedioxy group and the electron-withdrawing bromo group. The actual experimental value may vary.
Based on this analysis, this compound is predicted to have a moderate reactivity, likely falling between that of thiophenol and 4-bromothiophenol. The electron-donating effect of the benzodioxole ring system is expected to increase the pKa relative to 4-bromothiophenol, thus tempering the activating effect of the bromine substituent.
Experimental Protocol: Thiol Reactivity Assay using Ellman's Reagent (DTNB)
A widely used method to quantify and compare the reactivity of thiols is the Ellman's assay, which utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[3][4] The reaction of a thiol with DTNB produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to the reactivity of the thiol.
Materials:
-
Phosphate buffer (0.1 M, pH 7.4)
-
DTNB stock solution (10 mM in a suitable organic solvent like DMSO or ethanol)
-
Thiol stock solutions (e.g., 10 mM in an appropriate solvent)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer and the thiol of interest at a known concentration (e.g., 100 µM).
-
Initiation of Reaction: To initiate the reaction, add a small volume of the DTNB stock solution to the cuvette to achieve a final concentration of, for example, 1 mM. Mix the solution quickly.
-
Spectrophotometric Measurement: Immediately start monitoring the absorbance at 412 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe a significant change in absorbance.
-
Data Analysis: The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The concentration of the TNB²⁻ produced can be calculated using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).[3] By comparing the initial rates obtained for different thiols under identical conditions, their relative reactivities can be determined.
Logical Workflow for Thiol Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of different thiols.
Caption: Workflow for comparing thiol reactivity.
Signaling Pathway Involvement
Thiols play a crucial role in various signaling pathways, often acting as redox switches. For instance, the modification of cysteine residues in proteins by reactive oxygen species (ROS) or electrophiles can alter protein function and downstream signaling. While the specific signaling pathways involving this compound are not well-defined, its reactivity suggests potential interactions with pathways regulated by redox-sensitive proteins.
Caption: Potential interaction in a signaling pathway.
References
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
The Elusive Quest for 6-Bromo-1,3-benzodioxole-5-thiol: A Comparative Guide to its Analogs' Biological Activity
A comprehensive review of scientific literature reveals a notable absence of published research on the biological activity of 6-Bromo-1,3-benzodioxole-5-thiol and its direct derivatives. Despite the significant interest in the pharmacological potential of 1,3-benzodioxole scaffolds, this specific substitution pattern remains unexplored. This guide, therefore, pivots to a comparative analysis of its structural analogs, providing researchers, scientists, and drug development professionals with a valuable overview of the known biological activities of closely related compounds. By examining the effects of bromine and thiol substituents on the benzodioxole core, we can infer potential areas of interest for future research into this novel chemical space.
The 1,3-benzodioxole moiety is a common feature in a variety of biologically active compounds, exhibiting a wide range of effects including anti-tumor, anti-hyperlipidemia, antioxidant, and anti-inflammatory properties[1]. The introduction of different functional groups onto this core structure can significantly modulate its pharmacological profile. This guide will explore the biological activities of bromo- and thio-substituted 1,3-benzodioxole derivatives as analogs to the yet-to-be-studied this compound.
Comparative Biological Activities of Analog Compounds
To provide a framework for understanding the potential bioactivity of this compound, we have summarized the observed activities of its analogs in the following table. The data is compiled from various studies on related compounds, highlighting the influence of different substituents on the benzodioxole core.
| Analog Class | Specific Compound(s) | Biological Activity | Key Findings (Quantitative Data) | Reference |
| Bromo-Benzodioxole Derivatives | 2-(6-(3-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetic acid | Anti-inflammatory (COX Inhibitor) | IC50 vs COX-1: Not specified; IC50 vs COX-2: Not specified. Showed better COX-2 selectivity than Ketoprofen. | [3] |
| Methyl 2-(6-(3-bromobenzoyl)benzo[d][1][2]dioxol-5-yl)acetate | Cytotoxic | CC50: 219 µM (HeLa cells) | [3] | |
| 6-Bromopiperonal | Antimicrobial | Zone of inhibition (5% conc.): 6.0 mm (E. coli), 6.0 mm (S. aureus), 12.0 mm (B. subtilis) | [4] | |
| Thio-Benzodioxole Derivatives | Functionalized Thiol Analogs | Antileishmanial | Several compounds active at 100 µg/mL against Leishmania major promastigotes. | [2] |
Inferred Potential and Future Directions
The available data on analogous compounds suggest that this compound derivatives could possess a range of biological activities. The presence of a bromine atom, a halogen known to enhance the potency of many pharmacophores, combined with a reactive thiol group, presents an intriguing scaffold for drug discovery.[5] Potential areas of investigation for this novel compound class include:
-
Antimicrobial Activity: Given that both brominated phenols and various thiol-containing compounds exhibit antimicrobial properties, it is plausible that this compound derivatives could be effective against a range of bacterial and fungal pathogens.
-
Anticancer and Cytotoxic Activity: The 1,3-benzodioxole core is found in numerous anticancer agents. The addition of a bromine atom and a thiol group could lead to novel compounds with cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibition: The thiol group is known to interact with various enzymes, and the overall structure of the molecule could be tailored to target specific enzymes implicated in disease pathways, such as cyclooxygenases in inflammation.
Experimental Protocols: A Look at Analog Studies
While specific protocols for this compound are unavailable, the methodologies used for its analogs provide a clear roadmap for future investigations.
Synthesis of a Potential Precursor: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
A potential starting point for the synthesis of the target thiol is 6-Bromo-1,3-benzodioxole-5-carboxaldehyde (6-Bromopiperonal). A general method for its synthesis involves the direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal)[4].
Hypothetical Synthetic Workflow to this compound
Caption: Hypothetical synthesis of this compound.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to screen for antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar is uniformly swabbed with the microbial suspension.
-
Well Preparation: Wells of a specific diameter are cut into the agar.
-
Application of Test Compound: A defined concentration of the test compound dissolved in a suitable solvent is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the agar well diffusion antimicrobial assay.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (half-maximal cytotoxic concentration) is determined.
Signaling Pathway of MTT Reduction
Caption: MTT assay principle for cell viability determination.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Comparative study of different synthetic routes to 6-Bromo-1,3-benzodioxole-5-thiol
For Immediate Release
A comprehensive comparative study of different synthetic routes to 6-Bromo-1,3-benzodioxole-5-thiol has been conducted to provide researchers, scientists, and drug development professionals with a detailed guide for its synthesis. This guide outlines three plausible multi-step synthetic pathways, offering a thorough comparison of their respective methodologies, potential yields, and the required starting materials. As a crucial intermediate in the synthesis of various biologically active compounds, the efficient production of this compound is of significant interest to the scientific community.
This publication presents a side-by-side analysis of three distinct synthetic strategies, each commencing from a different commercially available precursor: 6-bromo-1,3-benzodioxole-5-carboxaldehyde, 6-bromo-1,3-benzodioxole-5-carboxylic acid, and the yet-to-be-synthesized 6-bromo-1,3-benzodioxol-5-ol. Each proposed route leverages well-established chemical transformations to introduce the desired thiol functionality at the 5-position of the 6-bromo-1,3-benzodioxole scaffold.
Synthetic Route Comparison
The following table summarizes the key quantitative data and conditions for the proposed synthetic routes. It is important to note that as no direct synthesis for this compound has been reported, the yields and conditions are based on analogous reactions found in the literature.
| Parameter | Route 1: From Aldehyde | Route 2: From Carboxylic Acid | Route 3: From Phenol (Newman-Kwart) |
| Starting Material | 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | 6-Bromo-1,3-benzodioxole-5-carboxylic acid | 6-Bromo-1,3-benzodioxol-5-ol |
| Key Intermediates | 6-Bromo-1,3-benzodioxol-5-amine | 6-Bromo-1,3-benzodioxol-5-amine | 6-Bromo-1,3-benzodioxol-5-yl dimethylthiocarbamate |
| Overall Number of Steps | 3 | 3 | 3 |
| Estimated Overall Yield | Moderate | Moderate | Moderate to Good |
| Key Reactions | Reductive Amination, Diazotization, Thiolation | Curtius/Hofmann Rearrangement, Diazotization, Thiolation | O-Thiocarbamoylation, Newman-Kwart Rearrangement, Hydrolysis |
| Potential Advantages | Readily available starting material. | Utilizes a stable starting material. | Potentially high-yielding rearrangement step. |
| Potential Challenges | Handling of diazonium salts. | Use of potentially hazardous reagents (azides). | High temperatures for thermal rearrangement; synthesis of the starting phenol required. |
Experimental Protocols
Detailed experimental protocols for the key transformations in each proposed synthetic route are provided below. These protocols are based on established literature procedures for similar substrates and may require optimization for the specific synthesis of this compound.
Route 1: Synthesis from 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Step 1: Reductive Amination (Leuckart Reaction) to form 6-Bromo-1,3-benzodioxol-5-amine
The Leuckart reaction provides a method for the reductive amination of aldehydes or ketones.[1][2]
-
Procedure: A mixture of 6-bromo-1,3-benzodioxole-5-carboxaldehyde, ammonium formate, and formamide is heated at a high temperature (typically 160-185°C) for several hours. The reaction mixture is then cooled and treated with hydrochloric acid to hydrolyze the intermediate formamide and precipitate the amine hydrochloride salt. Neutralization with a base (e.g., NaOH or NH4OH) liberates the free amine, which can be extracted with an organic solvent and purified by crystallization or chromatography.
Step 2: Diazotization of 6-Bromo-1,3-benzodioxol-5-amine
-
Procedure: The 6-bromo-1,3-benzodioxol-5-amine is dissolved in an aqueous solution of a strong acid (e.g., HCl or H2SO4) and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.
Step 3: Thiolation of the Diazonium Salt
-
Procedure: The cold diazonium salt solution is added to a solution of a sulfur nucleophile, such as potassium ethyl xanthate, at a controlled temperature. The resulting xanthate ester is then hydrolyzed, typically under basic conditions (e.g., with NaOH or KOH), to yield the desired this compound. Acidification of the reaction mixture will protonate the thiolate to give the final product, which can be isolated by extraction and purified.
Route 2: Synthesis from 6-Bromo-1,3-benzodioxole-5-carboxylic acid
Step 1: Conversion of Carboxylic Acid to Amine (via Curtius or Hofmann Rearrangement)
-
Curtius Rearrangement: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with sodium azide to form an acyl azide. Upon heating, the acyl azide undergoes rearrangement to an isocyanate, which is subsequently hydrolyzed with acid or base to yield the amine.
-
Hofmann Rearrangement: The carboxylic acid is converted to the corresponding primary amide. Treatment of the amide with a solution of bromine or N-bromosuccinimide in aqueous sodium hydroxide induces the rearrangement to the amine with one less carbon atom.
Step 2 & 3: Diazotization and Thiolation
The resulting 6-Bromo-1,3-benzodioxol-5-amine is then converted to the target thiol using the same diazotization and thiolation procedures as described in Route 1.
Route 3: Synthesis via Newman-Kwart Rearrangement
Step 1: Synthesis of 6-Bromo-1,3-benzodioxol-5-ol
A potential route to this precursor involves the bromination of 1,3-benzodioxol-5-ol (sesamol).
-
Procedure: 1,3-Benzodioxol-5-ol is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid) and treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine. The reaction is typically carried out at or below room temperature. After the reaction is complete, the product is isolated by extraction and purified by crystallization or chromatography.
Step 2: Newman-Kwart Rearrangement
This rearrangement converts a phenol into a thiophenol in a two-step process.[3][4][5][6]
-
O-Thiocarbamoylation: The 6-bromo-1,3-benzodioxol-5-ol is deprotonated with a base (e.g., sodium hydride) and then reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to form the O-aryl thiocarbamate.
-
Thermal or Catalyzed Rearrangement: The O-aryl thiocarbamate is heated to a high temperature (typically 200-300°C) to induce the intramolecular rearrangement to the S-aryl thiocarbamate.[4] Alternatively, palladium catalysis can be employed to achieve the rearrangement at a lower temperature (around 100°C), which may be advantageous for sensitive substrates.[5]
Step 3: Hydrolysis of the S-Aryl Thiocarbamate
-
Procedure: The S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., refluxing with aqueous NaOH or KOH) to cleave the thiocarbamate group and form the corresponding thiolate. Acidification of the reaction mixture then yields the final product, this compound.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the proposed synthetic strategies, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
X-ray Crystallographic Analysis of 6-Bromo-1,3-benzodioxole-5-thiol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 6-bromo-1,3-benzodioxole derivatives, offering insights into their solid-state structures. Due to the limited availability of specific crystallographic data for 6-Bromo-1,3-benzodioxole-5-thiol, this guide leverages data from closely related brominated 1,3-benzodioxole structures to provide a foundational understanding. We also present alternative analytical techniques for the characterization of these compounds and detailed experimental protocols.
Structural Insights from X-ray Crystallography
X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This information is crucial for understanding structure-activity relationships, polymorphism, and designing new molecules with desired properties.
While a complete crystallographic dataset for this compound is not publicly available, analysis of a related complex derivative, (E)-3-(1,3-Benzodioxol-4-yl)-2-(4-bromophenyl)acrylic acid, provides valuable comparative data.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for (E)-3-(1,3-Benzodioxol-4-yl)-2-(4-bromophenyl)acrylic acid, offering a benchmark for future studies on this compound and its derivatives.
| Parameter | (E)-3-(1,3-Benzodioxol-4-yl)-2-(4-bromophenyl)acrylic acid |
| Chemical Formula | C₁₆H₁₁BrO₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 15.678(5) |
| c (Å) | 9.554(3) |
| α (°) | 90 |
| β (°) | 114.03(3) |
| γ (°) | 90 |
| Volume (ų) | 1383.4(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.678 |
Note: This data serves as a reference point. The crystal structure of this compound and its other derivatives may exhibit different space groups and unit cell parameters depending on the substituents and crystallization conditions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction typically follows the workflow outlined below.
Experimental workflow for single-crystal X-ray diffraction.
1. Crystal Growth and Selection: High-quality single crystals of the target compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization. A suitable crystal is selected under a microscope and mounted on a goniometer head.
2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The intensities and positions of these diffracted spots are recorded by a detector.
3. Data Processing: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., absorption, polarization).
4. Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. For small molecules, direct methods are commonly employed.
5. Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure. This involves adjusting atomic positions, thermal parameters, and occupancies.
6. Validation and Analysis: The final structure is validated to ensure its quality and correctness. Bond lengths, bond angles, and torsion angles are then analyzed to understand the molecular geometry and intermolecular interactions.
Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for comprehensive characterization, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space interactions (NOE). | Elucidates the structure in solution, which may differ from the solid-state conformation. It is a powerful tool for confirming the chemical identity and connectivity of the synthesized compound. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | Provides information about the types of chemical bonds present but does not give a three-dimensional structure. It is a quick and simple method for preliminary characterization. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns. | Confirms the molecular formula but does not provide structural information about the arrangement of atoms in space. |
Logical Relationship of Analytical Techniques
The following diagram illustrates the complementary nature of these analytical techniques in the structural elucidation of 6-bromo-1,3-benzodioxole derivatives.
Interplay of analytical techniques for structural characterization.
Comparative Analysis of 6-Bromo-1,3-benzodioxole-5-thiol and Alternative Thiol-Containing Compounds: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for the novel compound 6-Bromo-1,3-benzodioxole-5-thiol and three alternative, well-characterized thiol-containing compounds: Thiophenol, 4-Fluorothiophenol, and N-Acetylcysteine. Due to the limited availability of experimental data for this compound, a hypothetical analytical profile has been generated based on established principles of spectroscopy and the known characteristics of its structural motifs. This guide serves as a practical resource for the cross-validation of analytical methods for these and similar thiol compounds, which are of significant interest in medicinal chemistry and drug development for their roles as antioxidants, metal chelators, and nucleophiles.[1][2]
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and the selected alternative compounds. This side-by-side comparison is essential for method development, impurity profiling, and quality control in a research and development setting.
Table 1: Hypothetical and Experimental Nuclear Magnetic Resonance (NMR) Data
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) |
| This compound (Hypothetical) | ~7.1 (s, 1H, Ar-H), ~6.9 (s, 1H, Ar-H), ~6.0 (s, 2H, O-CH2-O), ~3.5 (s, 1H, S-H) | ~148 (Ar-C-O), ~147 (Ar-C-O), ~115 (Ar-C-Br), ~112 (Ar-C-S), ~110 (Ar-CH), ~108 (Ar-CH), ~102 (O-CH2-O) |
| Thiophenol | 7.4-7.1 (m, 5H, Ar-H), 3.4 (s, 1H, S-H)[3][4] | ~131.5 (Ar-C-S), ~129.1 (Ar-CH), ~128.9 (Ar-CH), ~125.4 (Ar-CH)[5] |
| 4-Fluorothiophenol | 7.3-7.2 (m, 2H, Ar-H), 7.0-6.9 (m, 2H, Ar-H), 3.5 (s, 1H, S-H)[6] | ~163 (d, J=245 Hz, Ar-C-F), ~134 (d, J=8 Hz, Ar-CH), ~128 (d, J=3 Hz, Ar-C-S), ~116 (d, J=22 Hz, Ar-CH) |
| N-Acetylcysteine | ~4.4 (m, 1H, α-CH), ~2.9 (m, 2H, β-CH2), ~2.0 (s, 3H, COCH3), ~1.9 (t, 1H, SH)[2][7][8][9] | ~172 (COOH), ~171 (C=O, amide), ~54 (α-CH), ~32 (β-CH2), ~22 (COCH3)[8][10][11] |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm-1) | Mass Spectrum (m/z) |
| This compound (Hypothetical) | ~2550 (S-H stretch), ~1480, 1440 (Ar C=C stretch), ~1250, 1040 (C-O stretch), ~600-700 (C-S stretch) | M+• ~248/250 (due to Br isotopes) |
| Thiophenol | ~2559 (S-H stretch), ~3060 (Ar C-H stretch), ~1580, 1480 (Ar C=C stretch), ~690 (C-S stretch)[12] | M+• 110[13][14][15] |
| 4-Fluorothiophenol | ~2570 (S-H stretch), ~3070 (Ar C-H stretch), ~1590, 1490 (Ar C=C stretch), ~1220 (C-F stretch), ~700 (C-S stretch)[16][17] | M+• 128[18] |
| N-Acetylcysteine | ~3300-2500 (O-H stretch, acid), ~2550 (S-H stretch), ~1720 (C=O stretch, acid), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II)[2][19][20] | [M+H]+ 164 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
Pulse angle: 30-45 degrees
-
-
13C NMR Acquisition:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
Pulse program: Proton-decoupled pulse sequence.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the internal standard.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
Solid Samples: Place a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Apply a single drop of the liquid sample to the ATR crystal.
-
-
Data Acquisition:
-
Spectral range: 4000-400 cm-1
-
Resolution: 4 cm-1
-
Number of scans: 16-32
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum. Identify and label the characteristic absorption peaks.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Sample Preparation:
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly or via liquid chromatography.
-
EI: For volatile and thermally stable compounds, introduce the sample directly or via gas chromatography.
-
-
Data Acquisition:
-
Ionization mode: Positive or negative, depending on the analyte.
-
Mass range: Scan a range appropriate for the expected molecular weight of the compound (e.g., 50-500 m/z).
-
-
Data Analysis: Identify the molecular ion peak (M+• or [M+H]+) and characteristic fragment ions.
Visualizations
Hypothetical Synthesis Workflow for this compound
The following diagram illustrates a potential synthetic route to the target compound, starting from a commercially available precursor. This provides context for potential impurities that may need to be monitored during analysis.
Cross-Validation of Analytical Methods
This diagram outlines the logical flow for the cross-validation of an analytical method, ensuring its robustness and reliability across different conditions.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. opensciencepublications.com [opensciencepublications.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]
- 5. Thiophenol(108-98-5) 13C NMR [m.chemicalbook.com]
- 6. 4-Fluorothiophenol(371-42-6) 1H NMR [m.chemicalbook.com]
- 7. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (FDB002281) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Thiophenol(108-98-5) IR Spectrum [m.chemicalbook.com]
- 13. Thiophenol(108-98-5) MS spectrum [chemicalbook.com]
- 14. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzenethiol [webbook.nist.gov]
- 16. 4-Fluorothiophenol(371-42-6) IR Spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-Fluorothiophenol(371-42-6) MS spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. N-Acetyl-L-cysteine(616-91-1) IR Spectrum [chemicalbook.com]
Performance Profile of 6-Bromo-1,3-benzodioxole Derivatives in Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold is a prominent structural motif found in numerous biologically active compounds and natural products.[1] Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a performance profile of 6-bromo-1,3-benzodioxole derivatives, with a specific focus on the antimicrobial activity of 6-bromo-1,3-benzodioxole-5-carboxaldehyde (also known as 6-bromopiperonal). Due to a lack of extensive comparative data for 6-Bromo-1,3-benzodioxole-5-thiol, this guide utilizes available data for the closely related carboxaldehyde derivative to illustrate the potential performance of this class of compounds. The information presented is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutic agents.
Antimicrobial Activity of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
The antimicrobial efficacy of 6-bromo-1,3-benzodioxole-5-carboxaldehyde has been evaluated against several bacterial strains. The following table summarizes the zones of inhibition observed at different concentrations of the compound. For comparison, the performance of standard antibiotics, Tetracycline and Streptomycin, are also included.
| Compound | Concentration | Zone of Inhibition (mm) | ||
| E. coli | S. aureus | B. subtilis | ||
| 6-Bromo-1,3-benzodioxole-5-carboxaldehyde | 5% | 6.0 | 6.0 | 12.0 |
| 2.5% | 7.0 | 10.0 | 7.0 | |
| 1% | Nil | Nil | Nil | |
| Tetracycline | - | 9.0 | 12.0 | 9.0 |
| Streptomycin | - | 12.0 | 10.0 | 10.5 |
| Starting Material (Piperonal) | - | 9.0 | Nil | 7.5 |
| Data sourced from a study on the derivatization and antimicrobial activities of 1,3-benzodioxole-5-carboxaldehyde.[2] |
Experimental Protocols
Synthesis of 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
A common method for the synthesis of 6-bromo-1,3-benzodioxole-5-carboxaldehyde is through the direct bromination of 1,3-benzodioxole-5-carboxaldehyde (piperonal).[2]
Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
The antimicrobial activity of the synthesized compound was determined using the agar disc diffusion method.
-
Preparation of Inoculum: Pure cultures of the test organisms (E. coli, S. aureus, and B. subtilis) were grown in nutrient broth and incubated. The turbidity of the cultures was adjusted to match the 0.5 McFarland standard.
-
Preparation of Agar Plates: Mueller-Hinton agar was prepared and sterilized. The molten agar was poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar plates were swabbed with the prepared bacterial inoculum to create a uniform lawn of bacteria.
-
Application of Test Compound: Sterile filter paper discs were impregnated with different concentrations (5%, 2.5%, and 1%) of the 6-bromo-1,3-benzodioxole-5-carboxaldehyde solution.
-
Incubation: The impregnated discs were placed on the surface of the inoculated agar plates. Standard antibiotic discs (Tetracycline and Streptomycin) were used as positive controls. The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zones: After incubation, the diameter of the clear zone of inhibition around each disc was measured in millimeters. The absence of a clear zone indicated no antimicrobial activity.
Workflow for Synthesis and Antimicrobial Evaluation
The following diagram illustrates the general workflow from the synthesis of 6-bromo-1,3-benzodioxole derivatives to the evaluation of their antimicrobial properties.
Caption: Workflow for the synthesis and antimicrobial screening of 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Concluding Remarks
The presented data indicates that 6-bromo-1,3-benzodioxole-5-carboxaldehyde exhibits moderate to good antimicrobial activity against the tested bacterial strains, with notable efficacy against B. subtilis at a 5% concentration and S. aureus at a 2.5% concentration.[2] The performance of this derivative suggests that the 1,3-benzodioxole scaffold with bromine substitution is a promising area for the development of new antimicrobial agents. Further research, including the synthesis and evaluation of other derivatives like this compound and the elucidation of their mechanism of action, is warranted to fully explore the therapeutic potential of this class of compounds. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to build upon in their investigations.
References
Comparative Guide to Isotopic Labeling Studies: 6-Bromo-1,3-benzodioxole-5-thiol and Alternatives in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Bromo-1,3-benzodioxole-5-thiol and a plausible alternative, 4-bromothiophenol, for use in isotopic labeling studies focused on drug metabolism. Due to the limited direct experimental data on the isotopic labeling of this compound, this guide presents a synthesized comparison based on the known metabolic behavior of 1,3-benzodioxole derivatives and general principles of isotopic labeling.
Introduction
Isotopic labeling is a critical technique in drug discovery and development for elucidating metabolic pathways and quantifying drug absorption, distribution, metabolism, and excretion (ADME). The choice of molecule for these studies is crucial for obtaining clear, interpretable results. This compound is a compound of interest due to the presence of the 1,3-benzodioxole moiety, which is known to interact with cytochrome P-450 enzymes.[1][2] This interaction can lead to the formation of reactive metabolites and influence the metabolism of co-administered drugs.[3][4] Understanding the metabolic fate of such molecules is therefore of high importance.
This guide compares the hypothetical use of isotopically labeled this compound with a simpler, related compound, 4-bromothiophenol, to highlight the potential impact of the benzodioxole ring on metabolic stability and pathways.
Hypothetical Performance Comparison
The following table summarizes the anticipated outcomes of a comparative isotopic labeling study between this compound and 4-bromothiophenol. The data presented is hypothetical and intended to illustrate the expected differences based on the known metabolism of benzodioxole compounds.
| Parameter | [¹³C₆]-6-Bromo-1,3-benzodioxole-5-thiol | [¹³C₆]-4-Bromothiophenol | Rationale for Hypothetical Data |
| Metabolic Stability (t½, min) | 25 | 45 | The 1,3-benzodioxole moiety is a known substrate for CYP450 enzymes, suggesting a faster metabolism compared to the simpler brominated thiophenol.[1] |
| Rate of Label Incorporation (%) | >95% | >95% | Modern isotopic labeling methods are highly efficient for a range of aromatic compounds.[5][6] |
| Major Metabolite(s) Identified | Catechol derivative, glutathione conjugate | Hydroxylated derivative, sulfate conjugate | The metabolism of 1,3-benzodioxoles often involves the opening of the dioxole ring to form a catechol, which can be further conjugated.[3] 4-bromothiophenol is expected to undergo aromatic hydroxylation and subsequent conjugation. |
| CYP450 Inhibition (IC₅₀, µM) | 5 | >50 | The 1,3-benzodioxole group is a known mechanism-based inhibitor of CYP450 enzymes.[2] |
Experimental Protocols
A detailed methodology for a comparative in vitro metabolic stability study is provided below.
Synthesis and Isotopic Labeling of Test Compounds
The synthesis of isotopically labeled test compounds is a prerequisite for these studies.
-
[¹³C₆]-6-Bromo-1,3-benzodioxole-5-thiol: The synthesis would likely start from a ¹³C₆-labeled benzene precursor, followed by the introduction of the dioxole ring, bromination, and conversion to the thiol. The Newman-Kwart rearrangement is a potential method for synthesizing thiophenols from the corresponding phenols.[7][8]
-
[¹³C₆]-4-Bromothiophenol: This can be synthesized from ¹³C₆-labeled benzene by bromination followed by conversion of the resulting bromobenzene to the corresponding thiol, for instance, via the Leuckart thiophenol reaction.[9]
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure for assessing the metabolic stability of the labeled compounds using liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
[¹³C₆]-6-Bromo-1,3-benzodioxole-5-thiol (in a suitable solvent like acetonitrile)
-
[¹³C₆]-4-Bromothiophenol (in a suitable solvent like acetonitrile)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar, stable isotopically labeled compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: A master mix containing the NADPH regenerating system in phosphate buffer is prepared and pre-warmed to 37°C.
-
Initiation of Reaction: The reaction is initiated by adding a small volume of the test compound stock solution to the pre-warmed master mix containing liver microsomes. The final substrate concentration is typically 1 µM.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred to vials for LC-MS/MS analysis.
-
LC-MS/MS Analysis: The samples are analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The disappearance of the parent compound over time is used to calculate the metabolic half-life (t½).
Metabolite Identification
The same samples from the metabolic stability assay can be used for metabolite identification. High-resolution mass spectrometry is employed to detect and identify potential metabolites by looking for mass shifts corresponding to common metabolic transformations (e.g., oxidation, conjugation).
Visualizing the Pathways and Workflow
The following diagrams illustrate the hypothetical metabolic pathway of this compound and the general experimental workflow.
Caption: Hypothetical metabolic pathway of this compound.
Caption: General experimental workflow for the comparative study.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Documents download module [ec.europa.eu]
- 7. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Freudenberg-Schönberg Thiophenol Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 6-Bromo-1,3-benzodioxole-5-thiol: A Step-by-Step Guide
For immediate reference, proper disposal of 6-Bromo-1,3-benzodioxole-5-thiol, a halogenated organic thiol, requires segregation into a dedicated, clearly labeled hazardous waste container for halogenated organic compounds. Under no circumstances should this chemical be disposed of down the drain.[1][2] All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Due to its chemical nature as both a brominated (halogenated) compound and a thiol, specific handling procedures are necessary to ensure the safety of laboratory personnel and to comply with environmental regulations. Halogenated hydrocarbons are known for their toxicity upon inhalation and ingestion, while thiols are characterized by their strong, often unpleasant odors and their potential for oxidation.[1][3][4]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This is crucial to mitigate risks of exposure and contamination.
-
Personal Protective Equipment (PPE): A standard set of PPE is mandatory when handling this compound. This includes:
-
Ventilation: All handling of this substance, including transfers to waste containers, must be performed within a properly functioning chemical fume hood to prevent the inhalation of vapors.[1][2]
-
Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This may include inert absorbent materials like vermiculite.[5]
Disposal Protocol: Step-by-Step
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the most critical step in the disposal process.
-
Liquid Waste:
-
Designate a specific, sealable, and airtight waste container for "Halogenated Organic Waste."[1][6]
-
The container must be clearly labeled with "Halogenated Organic Waste" and additionally specify that it "Contains Thiols."[3] This alerts your institution's Environmental Health & Safety (EH&S) department to the specific nature of the contents.
-
Carefully transfer the this compound waste into this container inside a chemical fume hood.
-
Ensure the container is tightly sealed after the transfer and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Solid Waste:
-
Any solid waste contaminated with this compound (e.g., contaminated filter paper, weighing boats) should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
This container should also be marked as "Halogenated Organic Waste."
-
Step 2: Decontamination of Glassware and Equipment
Glassware that has come into contact with thiols requires a specific decontamination procedure to neutralize the odorous and reactive thiol compounds.
-
Prepare a Bleach Bath: In a designated container within a fume hood, prepare a bleach bath (a solution of sodium hypochlorite).
-
Soak Contaminated Glassware: Immediately after use, place all contaminated glassware into the bleach bath.[3]
-
Overnight Soaking: Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[3]
-
Rinsing: After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[3]
-
Non-Immersible Equipment: For equipment that cannot be submerged in a bleach bath (e.g., septa, tubing), place it inside a labeled, sealed plastic bag for reuse in future experiments with thiols, or dispose of it as solid hazardous waste.[3]
Step 3: Final Disposal Logistics
The ultimate disposal of the collected hazardous waste must be handled by professionals.
-
Contact EH&S: Once your halogenated organic waste container is full, or if you will no longer be generating this type of waste, contact your institution's Environmental Health & Safety (EH&S) office.
-
Professional Disposal: Arrange for a pickup by a licensed professional waste disposal service.[7] Do not attempt to dispose of this chemical waste through standard municipal trash or sewer systems.
Summary of Key Disposal Information
The following table summarizes the essential logistical and safety data for the disposal of this compound.
| Parameter | Guideline | Citation |
| Waste Classification | Halogenated Organic Waste, Thiol-Containing Compound | [1][3] |
| Primary Waste Container | Sealable, airtight container labeled "Halogenated Organic Waste" and "Contains Thiols" | [3][6] |
| Disposal Location | Designated hazardous waste accumulation area | [6] |
| Required PPE | Safety goggles, lab coat, nitrile gloves, closed-toe shoes | [1] |
| Required Engineering Controls | Chemical fume hood | [2] |
| Glassware Decontamination | Overnight soak in a bleach bath | [3] |
| Prohibited Disposal Methods | Do not pour down the drain or dispose of in regular trash | [1][2] |
Experimental Protocol: Glassware Decontamination
This protocol details the standard procedure for decontaminating glassware contaminated with thiol compounds.
Objective: To neutralize residual this compound on laboratory glassware to ensure safety and prevent cross-contamination.
Materials:
-
Contaminated glassware (e.g., flasks, beakers, graduated cylinders)
-
Commercial bleach (sodium hypochlorite solution)
-
A suitably sized container for the bleach bath (e.g., a heavy-duty plastic tub)
-
Water source for rinsing
-
Personal Protective Equipment (PPE)
Procedure:
-
Work Area Preparation: Perform all steps inside a certified chemical fume hood.
-
Bleach Bath Preparation: Fill the plastic tub with a sufficient volume of bleach to fully immerse the glassware.
-
Immersion: Immediately after use, carefully place the contaminated glassware into the bleach bath. Avoid splashing. For larger items like reaction flasks that cannot be fully submerged, they can be filled with the bleach solution, sealed, labeled, and left to soak in a secondary container.[3]
-
Soaking: Allow the glassware to soak for a minimum of 14 hours.[3]
-
Removal and Rinsing: After the soaking period, carefully remove the glassware from the bleach bath and rinse it thoroughly with copious amounts of water.
-
Final Cleaning: Proceed with standard laboratory glassware cleaning procedures (e.g., washing with soap and water, followed by solvent rinses if necessary).
-
Bleach Bath Disposal: A bleach bath can be reused multiple times. Dispose of it by pouring it down the sink with a large amount of running water once it becomes ineffective (indicated by a strong unpleasant smell or the formation of solid precipitates).[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chamberlandresearch.com [chamberlandresearch.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ehs.providence.edu [ehs.providence.edu]
Personal protective equipment for handling 6-Bromo-1,3-benzodioxole-5-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of 6-Bromo-1,3-benzodioxole-5-thiol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its structural components: a brominated benzodioxole and an aromatic thiol. Aromatic thiols are known for their potent, unpleasant odors, and bromo-aromatic compounds can be irritants.[1][2] Extreme caution is advised.
Personal Protective Equipment (PPE)
Due to the combined potential hazards of skin, eye, and respiratory irritation from the bromo-benzodioxole moiety and the acute toxicity and stench of the thiol group, a comprehensive PPE strategy is mandatory.[1][2]
| PPE Category | Minimum Requirement | Recommended for High Concentrations or Spills |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] | Full-face shield in addition to safety goggles. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), a flame-retardant lab coat, and closed-toe shoes. | Impervious clothing and consideration of double-gloving. |
| Respiratory Protection | Work in a certified chemical fume hood. | A full-face respirator with appropriate cartridges for organic vapors and acid gases should be used if exposure limits are likely to be exceeded.[1] |
Handling and Operational Plan
All operations involving this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to mitigate the risk of inhalation and odor complaints.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare a bleach bath for glassware decontamination.
-
Aliquotting and Weighing: Conduct any weighing or transfer of the solid material within the fume hood to contain any dust or vapors.
-
Reaction: Whenever possible, reactions should be run in a closed system. Any exhaust from the reaction vessel should be passed through a bleach trap to neutralize the thiol odor.
-
Work-up: Perform all work-up procedures in the fume hood. If a rotary evaporator or vacuum filtration is used, ensure the vacuum line is protected with a bleach trap.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent, and decontaminate the area with a bleach solution. For larger spills, evacuate the area and follow emergency protocols.
Disposal Plan
Proper disposal is critical to prevent environmental release and odor issues. All waste containing this compound must be treated as hazardous.
Disposal Workflow Diagram
Caption: Waste disposal workflow for this compound.
Disposal Procedures:
-
Solid Waste: All contaminated solid waste (gloves, paper towels, etc.) should be placed in a sealed, labeled container for hazardous waste disposal.
-
Liquid Waste: Unreacted thiols in solution should be quenched by slowly adding a bleach solution in the fume hood before being collected in a designated hazardous waste container.
-
Glassware: All glassware that has come into contact with the thiol should be rinsed with a solvent (like ethanol or acetone) with the rinsate being collected as hazardous waste. The glassware should then be soaked in a bleach solution for at least 24 hours in a fume hood to oxidize any residual thiol before standard cleaning.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
